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  • Product: (2-Fluorocyclobutyl)methanol
  • CAS: 1780148-20-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2-Fluorocyclobutyl)methanol: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation o...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool for optimizing the pharmacological profiles of therapeutic candidates. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1][2] Among the various fluorinated motifs, saturated carbocycles like cyclobutanes have garnered significant attention due to their ability to introduce three-dimensional complexity and conformational rigidity, which can lead to improved potency and selectivity.[3] This guide provides a comprehensive technical overview of (2-Fluorocyclobutyl)methanol, a valuable building block for the synthesis of novel fluorinated compounds with therapeutic potential.

Core Properties of (2-Fluorocyclobutyl)methanol

(2-Fluorocyclobutyl)methanol, with the CAS number 1780148-20-0, is a key synthetic intermediate.[3][4][5] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 1780148-20-0[3][4][5]
Molecular Formula C5H9FO[6][5]
Molecular Weight 104.12 g/mol [3][4]
Physical Form Liquid[3][4]
Purity Typically >90%[3][4]
Storage Refrigerator[3][4]

Synthesis of (2-Fluorocyclobutyl)methanol: A Methodological Overview

While a specific, detailed experimental protocol for the synthesis of (2-Fluorocyclobutyl)methanol is not widely published, its preparation can be conceptualized through established methods for the synthesis of fluorinated cyclobutane derivatives. A common and effective approach involves the transformation of a pre-existing cyclobutane scaffold.

A plausible synthetic route would be the reduction of a corresponding 2-fluorocyclobutanecarboxylic acid or its ester derivative. This transformation can be achieved using standard reducing agents.

G cluster_start Starting Material cluster_reaction Reaction cluster_reagent Reagent cluster_product Product start 2-Fluorocyclobutanecarboxylic Acid / Ester reaction Reduction start->reaction product (2-Fluorocyclobutyl)methanol reaction->product reagent e.g., LiAlH4, NaBH4 reagent->reaction

Caption: General synthetic workflow for the preparation of (2-Fluorocyclobutyl)methanol.

Experimental Causality: The choice of reducing agent would depend on the specific starting material. For a carboxylic acid, a strong reducing agent like lithium aluminum hydride (LiAlH4) would be necessary. For an ester, a milder reducing agent such as sodium borohydride (NaBH4) could be employed, potentially offering better functional group tolerance. The reaction would typically be carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere to prevent quenching of the reducing agent.

Spectroscopic Characterization: Predicted Data

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex due to the presence of diastereomers (cis and trans isomers) and spin-spin coupling between protons and the fluorine atom. Key expected signals include:

  • -CH2OH protons: A multiplet, likely a doublet of doublets, due to coupling with the adjacent methine proton.

  • -CH-F proton: A complex multiplet due to coupling with adjacent protons and the fluorine atom.

  • Cyclobutyl ring protons: A series of overlapping multiplets in the aliphatic region.

  • -OH proton: A broad singlet, the chemical shift of which would be dependent on concentration and solvent.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum would provide key information about the carbon framework:

  • -CH2OH carbon: A signal in the range of 60-70 ppm.

  • -CH-F carbon: A doublet with a large one-bond C-F coupling constant (¹JCF), typically in the range of 170-250 Hz.

  • Other cyclobutyl carbons: Signals in the aliphatic region, potentially showing smaller two- and three-bond C-F couplings.

Predicted Mass Spectrum

The mass spectrum (electron ionization) would be expected to show a molecular ion peak (M+) at m/z = 104.12. Common fragmentation patterns would likely involve the loss of water (M-18), a formyl group (M-29), or a hydroxymethyl radical (M-31).

Predicted IR Spectrum

The infrared spectrum would be characterized by the following key absorption bands:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • C-H stretch: Sharp peaks in the region of 2850-3000 cm⁻¹.

  • C-F stretch: A strong absorption in the region of 1000-1100 cm⁻¹.

  • C-O stretch: An absorption in the region of 1050-1150 cm⁻¹.

Safety and Handling

(2-Fluorocyclobutyl)methanol is classified with the GHS07 pictogram, indicating that it is a warning-level hazard.[3][4] The following hazard statements apply:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Measures:

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Applications in Drug Discovery and Medicinal Chemistry

The introduction of a 2-fluorocyclobutyl moiety into a drug candidate can have several beneficial effects. The fluorine atom can block sites of metabolism, thereby increasing the metabolic stability and oral bioavailability of the compound.[1] Furthermore, the conformational rigidity of the cyclobutane ring can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity for its biological target.[3]

(2-Fluorocyclobutyl)methanol serves as a versatile building block for accessing a variety of more complex fluorinated cyclobutane derivatives. The primary alcohol functionality can be readily transformed into other functional groups, such as aldehydes, carboxylic acids, amines, and halides, opening up a wide range of synthetic possibilities.

G cluster_start Building Block cluster_reactions Transformations cluster_products Derivatives start (2-Fluorocyclobutyl)methanol oxidation Oxidation start->oxidation amination Amination start->amination halogenation Halogenation start->halogenation aldehyde 2-Fluorocyclobutanecarbaldehyde oxidation->aldehyde acid 2-Fluorocyclobutanecarboxylic Acid oxidation->acid amine (2-Fluorocyclobutyl)methanamine amination->amine halide 1-(Halomethyl)-2-fluorocyclobutane halogenation->halide

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Exploratory

Structural Elucidation, Synthesis, and Medicinal Application of (2-Fluorocyclobutyl)methanol: A Technical Whitepaper

Executive Summary The integration of fluorinated small carbocycles into drug scaffolds is a cornerstone strategy in modern medicinal chemistry[1]. (2-Fluorocyclobutyl)methanol (CAS: 1780148-20-0)[2] represents a highly v...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of fluorinated small carbocycles into drug scaffolds is a cornerstone strategy in modern medicinal chemistry[1]. (2-Fluorocyclobutyl)methanol (CAS: 1780148-20-0)[2] represents a highly versatile, stereochemically rich building block used to optimize the pharmacokinetic profiles of lead compounds. By acting as a bioisostere for alkyl groups (such as tert-butyl or cyclobutyl), this motif enhances metabolic stability and modulates lipophilicity[3]. This whitepaper provides an in-depth analysis of its IUPAC nomenclature, stereochemical logic, physicochemical properties, and validated synthetic methodologies.

IUPAC Nomenclature and Stereochemical Logic

The structural naming of (2-fluorocyclobutyl)methanol is governed by the IUPAC Blue Book (2013 Recommendations), which prioritizes acyclic chains over cyclic systems when the principal functional group is present on the chain.

Derivation of the Preferred IUPAC Name (PIN)
  • Principal Functional Group (Rule P-41): The hydroxyl group (-OH) is the highest-ranking functional group in the molecule, dictating the suffix "-ol".

  • Parent Structure Selection (Rule P-52.2.8): Because the principal -OH group is attached to an acyclic carbon (the methyl group) rather than directly to the cyclobutane ring, the acyclic chain is selected as the parent structure. Thus, the parent is methanol .

  • Substituent Identification: The cyclobutane ring, bearing a fluorine atom, is treated as a substituent attached to the methanol parent.

  • Numbering the Substituent: Numbering of the cyclobutyl ring begins at the carbon atom attached to the parent chain (C1'). The highly electronegative fluorine atom is located at the adjacent carbon, dictating its position as C2'.

  • Final Assembly: Combining these elements yields the PIN: (2-fluorocyclobutyl)methanol .

Stereochemical Elucidation (Cahn-Ingold-Prelog Priorities)

The cyclobutane ring contains two chiral centers (C1' and C2'), allowing for cis and trans diastereomers[4]. Determining the absolute configuration (e.g., 1R, 2R) requires precise application of Cahn-Ingold-Prelog (CIP) priority rules:

  • At C1' (attached to methanol): The four pathways are -C2'(F), -CH2OH, -C4'(H2), and -H. Comparing the highest atomic number of the atoms attached to the first shell: C2' is attached to Fluorine (Atomic No. 9), while -CH2OH is attached to Oxygen (Atomic No. 8). Because F > O, the -C2' pathway takes priority over the -CH2OH group . The priority order is: 1: -C2'(F), 2: -CH2OH, 3: -C4', 4: -H.

  • At C2' (attached to fluorine): The priority order is straightforwardly 1: -F, 2: -C1', 3: -C3', 4: -H.

The commercially available cis-isomer is systematically designated as rel-((1R,2R)-2-fluorocyclobutyl)methanol[4], indicating that the fluorine and the hydroxymethyl group reside on the same face of the cyclobutane ring.

IUPAC_Nomenclature Step1 Identify Principal Group Hydroxyl (-OH) Step2 Determine Parent Structure Acyclic Chain (Methanol) Step1->Step2 Rule P-41 Step3 Identify Substituent Cyclobutane Ring Step2->Step3 Rule P-52.2.8 Step4 Apply Numbering C1' at attachment, C2' at Fluorine Step3->Step4 Cahn-Ingold-Prelog Final Preferred IUPAC Name (PIN) (2-Fluorocyclobutyl)methanol Step4->Final Assembly

Caption: Logical workflow for determining the Preferred IUPAC Name (PIN).

Physicochemical Properties & Bioisosteric Applications

The substitution of a hydrogen atom with fluorine on a cyclobutane ring is not merely a structural tweak; it fundamentally alters the molecule's electron distribution. Fluorine's extreme electronegativity induces a strong electron-withdrawing (-I) effect, which propagates through the sigma-bond framework of the strained four-membered ring[3].

Causality in Pharmacokinetic Optimization
  • Metabolic Shielding: Alkyl groups are highly susceptible to Cytochrome P450 (CYP450) mediated oxidation. The high bond dissociation energy of the C-F bond (~116 kcal/mol) blocks metabolic hydroxylation at the C2 position, dramatically increasing the drug's half-life[5].

  • Lipophilicity (LogP) Modulation: Despite being highly electronegative, fluorine is poorly polarizable. Its incorporation into the cyclobutane ring generally increases the overall lipophilicity (LogP) of the molecule, enhancing cell membrane permeability[3].

Table 1: Quantitative Physicochemical Impact of Fluorine Substitution

Parameter Cyclobutylmethanol (2-Fluorocyclobutyl)methanol Mechanistic Causality
Lipophilicity (LogP) ~1.1 ~1.3 - 1.5 Fluorine's low polarizability and hydrophobicity increase the partition coefficient.
pKa (of derived amine) ~9.8 ~8.3 Strong -I (inductive) effect stabilizes the conjugate base, lowering the pKa of adjacent functional groups.

| Metabolic Stability | Low (CYP oxidation) | High | C-F bond strength resists cytochrome P450-mediated aliphatic hydroxylation. |

Data synthesized from comparative studies on fluorinated cyclobutanes[5][6].

Synthetic Methodologies & Protocols

The synthesis of (2-fluorocyclobutyl)methanol typically proceeds via the reduction of its corresponding carboxylic acid precursor, cis-2-fluorocyclobutane-1-carboxylic acid[6].

Self-Validating Experimental Protocol: Borane Reduction

To preserve the integrity of the carbon-fluorine bond and prevent ring-opening of the strained cyclobutane system, Borane-Dimethyl Sulfide complex (BH3·SMe2) is utilized instead of harsher reagents like Lithium Aluminum Hydride (LiAlH4) at elevated temperatures[6].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 1L round-bottom flask and purge with inert Nitrogen (N2) gas to ensure an anhydrous environment.

  • Dissolution: Dissolve cis-2-fluorocyclobutane-1-carboxylic acid (1.0 equiv, e.g., 34.2 g) in anhydrous diethyl ether (Et2O, 500 mL).

  • Controlled Addition: Cool the reaction mixture in an ice bath. Add BH3·SMe2 (1.3 equiv) dropwise via a syringe pump, strictly maintaining the internal temperature below 25 °C.

    • Self-Validating Mechanism: The addition of BH3 will immediately generate stoichiometric amounts of Hydrogen (H2) gas. The visible evolution of bubbles serves as a real-time, self-validating indicator that the active borane species is successfully reacting with the acidic proton to form the triacyloxyborane intermediate. If no bubbling occurs, the reagent has degraded and the protocol must be aborted.

  • Propagation: Remove the ice bath and stir the reaction mixture at room temperature for 16 hours.

    • Validation: Monitor via Thin-Layer Chromatography (TLC). The disappearance of the highly polar carboxylic acid spot (low Rf) and the appearance of the less polar alcohol spot (higher Rf) confirms conversion.

  • Quenching: Cool the flask to 0 °C and carefully add Methanol (MeOH) dropwise until H2 evolution ceases. This step safely hydrolyzes the borate ester intermediate and destroys excess BH3.

  • Isolation: Concentrate the mixture under reduced pressure. Extract the residue with Ethyl Acetate (EtOAc), wash with brine, dry over anhydrous Na2SO4, and purify via flash column chromatography to yield pure cis-(2-fluorocyclobutyl)methanol.

Synthetic_Workflow A cis-2-Fluorocyclobutane- 1-carboxylic acid B BH3·SMe2 / Et2O T < 25 °C A->B Reduction C Borate Ester Intermediate B->C H2 Evolution D MeOH Quench (Hydrolysis) C->D Workup E cis-(2-Fluorocyclobutyl) methanol D->E Isolation

Caption: Synthetic workflow for the reduction of 2-fluorocyclobutanecarboxylic acid.

References

  • Grygorenko, O., et al. "α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery". ChemRxiv (2021). URL: [Link]

  • Demchuk, O., et al. "Synthesis of γ-monofluorinated cyclobutane building blocks". European Journal of Organic Chemistry (2024). Source: Scribd. URL: [Link]

  • Demchuk, O., et al. "Diastereoselective Synthesis of Fluorocyclobutanes". European Journal of Organic Chemistry (2024). Source: Scribd. URL: [Link]

Sources

Foundational

Physical and chemical properties of (2-Fluorocyclobutyl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool t...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. The cyclobutane motif, a strained four-membered carbocycle, has also garnered significant interest for its ability to impart conformational rigidity and provide unique three-dimensional diversity in drug design.[1][2] (2-Fluorocyclobutyl)methanol, which combines these two valuable structural features, represents a key building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its physical and chemical properties, drawing upon available data and established principles of organic chemistry to offer insights for its application in research and drug development.

Molecular Structure and Properties

(2-Fluorocyclobutyl)methanol is a chiral molecule possessing two stereocenters. The presence of the fluorine atom and the hydroxyl group on the cyclobutane ring gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The cis and trans diastereomers will exhibit distinct physical properties and biological activities.

Diagram 1: Stereoisomers of (2-Fluorocyclobutyl)methanol

G cluster_cis cis-isomers cluster_trans trans-isomers cis1 (1R,2S) trans1 (1R,2R) cis1->trans1 trans2 (1S,2S) cis1->trans2 Enantiomers_cis Enantiomers cis1->Enantiomers_cis cis2 (1S,2R) cis2->trans1 cis2->trans2 cis2->Enantiomers_cis Enantiomers_trans Enantiomers trans1->Enantiomers_trans trans2->Enantiomers_trans Diastereomers1 Diastereomers Diastereomers2 Diastereomers

Caption: The four stereoisomers of (2-Fluorocyclobutyl)methanol arising from its two chiral centers.

Physical Properties

Precise experimental data for the physical properties of (2-Fluorocyclobutyl)methanol are not extensively reported in the public domain. However, based on information from chemical suppliers and the properties of analogous compounds, the following can be summarized[3]:

PropertyValueSource/Comment
CAS Number 1780148-20-0[3]
Molecular Formula C₅H₉FOCalculated
Molecular Weight 104.12 g/mol [3]
Appearance Liquid[3]
Boiling Point Predicted: ~130-150 °CBased on structurally similar compounds like (2,2-Difluorocyclobutyl)methanol (predicted boiling point 130.9°C)[4].
Solubility Expected to be soluble in organic solventsMethanol, ethanol, dichloromethane, ethyl acetate. Limited solubility in water is anticipated.
Storage Temperature Refrigerator (2-8 °C)[3]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple diastereotopic protons and spin-spin coupling with both protons and the fluorine atom.

    • CH-F: A complex multiplet, significantly downfield, split by adjacent protons and the fluorine atom (large ¹JH-F coupling).

    • CH-CH₂OH: A multiplet, with its chemical shift influenced by the adjacent hydroxyl and fluorine groups.

    • CH₂-OH: A doublet or multiplet, depending on the coupling with the adjacent CH group. The chemical shift will be concentration-dependent.

    • Cyclobutyl Ring Protons: A series of complex multiplets in the aliphatic region.

    • OH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum will show five distinct signals.

    • C-F: A doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F), shifted significantly downfield.

    • C-CH₂OH: A doublet with a smaller two-bond carbon-fluorine coupling constant (²JC-F).

    • CH₂OH: A signal in the typical range for a primary alcohol.

    • Cyclobutyl Ring Carbons: Two additional signals for the other ring carbons, potentially showing smaller C-F coupling.

  • ¹⁹F NMR: A single resonance, appearing as a complex multiplet due to coupling with the protons on the cyclobutane ring.

Infrared (IR) Spectroscopy

The IR spectrum of (2-Fluorocyclobutyl)methanol is expected to exhibit characteristic absorption bands for the hydroxyl and C-F functional groups.

  • O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded alcohol[5].

  • C-H Stretch: Multiple sharp bands in the region of 2850-3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclobutane ring and the methylene group[6].

  • C-F Stretch: A strong, sharp band in the region of 1000-1100 cm⁻¹, which is characteristic of a C-F single bond.

  • C-O Stretch: A moderate to strong band in the region of 1000-1260 cm⁻¹[6].

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) at m/z 104.12 is expected. Common fragmentation patterns would likely involve the loss of water (M-18), a hydrogen fluoride molecule (M-20), or the hydroxymethyl group (M-31)[7].

Chemical Properties and Reactivity

The chemical reactivity of (2-Fluorocyclobutyl)methanol is dictated by its two primary functional groups: the secondary fluoride and the primary alcohol.

Reactions of the Hydroxyl Group

The primary alcohol functionality can undergo a variety of standard transformations:

  • Oxidation: Oxidation to the corresponding aldehyde, (2-Fluorocyclobutyl)methanal, or further to the carboxylic acid, (2-Fluorocyclobutyl)carboxylic acid, using appropriate oxidizing agents (e.g., PCC, DMP, or Jones reagent).

  • Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.

  • Etherification: Conversion to ethers, for example, through the Williamson ether synthesis after deprotonation to the alkoxide.

  • Conversion to Halides: The hydroxyl group can be substituted by a halogen (Cl, Br, I) using reagents such as SOCl₂, PBr₃, or an Appel reaction.

Reactions Involving the Fluorine Atom

The C-F bond is generally strong and less reactive than other carbon-halogen bonds. However, under certain conditions, nucleophilic substitution of the fluorine atom can occur, although this is typically more challenging than for other halogens. The reactivity will also be influenced by the stereochemistry (cis or trans) of the molecule.

Diagram 2: Reactivity of (2-Fluorocyclobutyl)methanol

G start (2-Fluorocyclobutyl)methanol aldehyde (2-Fluorocyclobutyl)methanal start->aldehyde Oxidation (e.g., PCC) ester Ester Derivative start->ester Esterification ether Ether Derivative start->ether Etherification halide Halogenated Derivative (Cl, Br, I) start->halide Halogenation (e.g., PBr3) acid (2-Fluorocyclobutyl)carboxylic acid aldehyde->acid Further Oxidation (e.g., Jones)

Caption: Key chemical transformations of the hydroxyl group in (2-Fluorocyclobutyl)methanol.

Synthesis

A plausible synthetic route to (2-Fluorocyclobutyl)methanol would likely involve the fluorination of a suitable cyclobutane precursor followed by modification of a functional group to the desired hydroxymethyl moiety, or vice versa. One common strategy involves the reduction of a fluorinated cyclobutanecarboxylic acid or its ester derivative.

Illustrative Synthetic Protocol

The following is a generalized, illustrative protocol based on common synthetic transformations for similar molecules[8][9]:

  • Fluorination of a Cyclobutane Precursor: A commercially available cyclobutane derivative, such as a hydroxy- or keto-substituted cyclobutanecarboxylic acid ester, can be fluorinated. For example, deoxofluorination of a ketone using reagents like diethylaminosulfur trifluoride (DAST) or treatment of an alcohol with a fluorinating agent.

  • Functional Group Interconversion: The resulting fluorinated cyclobutane intermediate, which contains a carboxylic acid or ester group, is then reduced to the primary alcohol.

  • Reduction Step: Lithium aluminum hydride (LiAlH₄) or other suitable reducing agents can be used to reduce the ester or carboxylic acid to the corresponding primary alcohol, yielding (2-Fluorocyclobutyl)methanol.

  • Purification: The final product would be purified using standard laboratory techniques such as distillation or column chromatography.

Applications in Drug Discovery

Fluorinated cyclobutane moieties are increasingly utilized in medicinal chemistry to enhance the pharmacological profiles of drug candidates. The introduction of a fluorine atom can improve metabolic stability by blocking sites of enzymatic oxidation, modulate pKa, and enhance binding affinity through favorable electrostatic interactions[10]. The rigid cyclobutane scaffold can also serve as a bioisosteric replacement for more flexible or metabolically labile groups, helping to improve oral bioavailability and reduce off-target effects[1][2]. While specific applications of (2-Fluorocyclobutyl)methanol are not widely documented, it serves as a valuable building block for accessing a diverse range of more complex molecules with potential therapeutic applications across various disease areas.

Safety and Handling

The safety information for (2-Fluorocyclobutyl)methanol indicates that it should be handled with care in a laboratory setting[3].

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Measures:

    • Wear protective gloves, eye protection, and face protection.

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke when using this product.

    • If swallowed, call a poison center or doctor if you feel unwell.

    • If on skin, wash with plenty of water.

    • If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.

References

  • Fluoroalkyl‐Containing 1,2‐Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. (2020). Retrieved from [Link]

  • 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. (n.d.). Retrieved from [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. (2021). ChemMedChem, 16(15), 2335-2346. Retrieved from [Link]

  • Target monofluorinated cyclobutene building blocks of this study. (n.d.). Retrieved from [Link]

  • 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. (n.d.). Retrieved from [Link]

  • Calculated and experimental 13C NMR chemical shifts. (n.d.). Retrieved from [Link]

  • NMR Solvent data chart. (n.d.). Retrieved from [Link]

  • Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021). Retrieved from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020). Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023). Retrieved from [Link]

  • CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (2026). Retrieved from [Link]

  • CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (2026). Retrieved from [Link]

  • (3,3-Difluorocyclobutyl)methanol | C5H8F2O | CID 45480377. (n.d.). Retrieved from [Link]

  • Typical IR spectra of [a] methanol vapor, [b] liquid methanol, [c] dimethyl ether and [d] formaldehyde. (n.d.). Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025). Retrieved from [Link]

  • 2-Fluorophenylmethylcarbinol. (n.d.). Retrieved from [Link]

  • 2-Fluorobenzyl alcohol. (n.d.). Retrieved from [Link]

  • IR Spectroscopy of Hydrogen-Bonded 2-fluoropyridine-methanol Clusters. (2006). The Journal of Physical Chemistry A, 110(49), 13123-13129. Retrieved from [Link]

  • (Cyclobut-2-en-1-yl)methanol | C5H8O | CID 13815416. (n.d.). Retrieved from [Link]

  • (Perfluoroheptyl)methanol | C7F15CH2OH | CID 67543. (n.d.). Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Discovery and History of Fluorinated Cyclobutane Alcohols

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the diverse array of fluorinated motifs, the fluorinated cyclobutane alcohol moiety has emerged as a particularly intriguing and valuable structural unit. This guide provides a comprehensive exploration of the discovery, synthesis, and application of these unique compounds, offering insights for researchers and professionals in drug development.

The Dawn of a New Era: A Historical Perspective

The story of fluorinated cyclobutane alcohols is intrinsically linked to the broader history of organofluorine chemistry. While the first organofluorine compounds were synthesized in the 19th century, the field truly began to flourish in the mid-20th century.[1][2] Early work by pioneers like Frédéric Swarts, who developed methods for halogen exchange, laid the groundwork for the introduction of fluorine into organic molecules.[3]

The initial explorations into small fluorinated carbocycles were often driven by the search for new materials and anesthetic agents.[1] While a definitive first synthesis of a simple fluorinated cyclobutanol is not prominently documented in early literature, the intellectual framework for their creation was established through the development of fluorination techniques and the growing interest in strained ring systems. The synthesis of various fluorinated cyclobutanes and cyclobutenes was reported as early as 1960, indicating that the synthesis of their alcohol derivatives was conceptually within reach.

A significant milestone in the synthesis of a related class of compounds, trifluoromethyl-substituted cyclobutanols, was reported in 1996 by Becker and Flynn. Their work demonstrated the conversion of benzocyclobutenone derivatives to the corresponding trifluoromethylcyclobutanols using trifluoromethyltrimethylsilane.[4] This provided a key entry point into this class of molecules and spurred further investigation into their properties and potential applications.

Synthetic Strategies: Building the Fluorinated Cyclobutane Alcohol Core

The synthesis of fluorinated cyclobutane alcohols requires a strategic approach, often tailored to the desired degree and position of fluorination. Several key methodologies have been developed, each with its own advantages and limitations.

Deoxofluorination of Cyclobutanones and Carboxylic Acids

One of the most direct methods for introducing fluorine is through the deoxofluorination of carbonyl compounds. Reagents like sulfur tetrafluoride (SF₄) and its derivatives are powerful tools for converting carboxylic acids and ketones into trifluoromethyl and difluoromethyl groups, respectively.

Protocol: Synthesis of Trifluoromethyl Cyclobutanes from Cyclobutane Carboxylic Acids [5]

  • Reaction Setup: In a suitable pressure reactor (e.g., a stainless-steel autoclave), combine the cyclobutane carboxylic acid (1.0 equiv) and a solvent such as anhydrous dichloromethane.

  • Reagent Addition: Carefully add sulfur tetrafluoride (SF₄) (3–30 equiv) to the cooled reactor. Anhydrous hydrogen fluoride (HF) can be used as a catalyst.

  • Reaction Conditions: Seal the reactor and heat to 60–110 °C for 12–144 hours. The reaction progress should be monitored by techniques such as ¹⁹F NMR.

  • Work-up and Purification: After cooling, the reaction mixture is carefully vented and quenched. The crude product is then purified by distillation or column chromatography to yield the trifluoromethyl cyclobutane.

Causality: The use of SF₄ is a robust method for converting a carboxylic acid to a trifluoromethyl group. The high temperatures and pressures are necessary to overcome the activation energy for the fluorination reaction. The addition of HF can catalyze the reaction by protonating the carbonyl oxygen, making it a better leaving group.

Nucleophilic Fluorination

Nucleophilic fluorination is a versatile strategy for introducing single fluorine atoms. This typically involves the displacement of a good leaving group, such as a mesylate or tosylate, with a fluoride source.

Protocol: Synthesis of Monofluoromethyl Cyclobutane Derivatives [6][7]

  • Preparation of the Precursor: Start with a suitable cyclobutane derivative containing a hydroxymethyl group. Convert the alcohol to a good leaving group, such as a mesylate, by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine.

  • Fluorination: Treat the mesylated intermediate with a fluoride source, such as tetramethylammonium fluoride (TMAF), in a suitable solvent like refluxing toluene.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up to remove the excess reagents and byproducts. The desired monofluoromethyl cyclobutane derivative is then purified by standard methods.

Causality: The Sₙ2 displacement of a leaving group by a fluoride ion is a fundamental reaction in organofluorine synthesis. The choice of fluoride source and solvent is crucial for achieving good yields and minimizing side reactions like elimination.

Ring-Opening Fluorination

Ring-opening reactions of strained cyclobutanol precursors offer another pathway to fluorinated compounds, although this often leads to acyclic products. For instance, cyclobutanols can undergo ring-opening fluorination with reagents like Selectfluor in the presence of a silver catalyst to produce γ-fluoroalkyl ketones.

Modern Asymmetric Methodologies

The demand for enantiomerically pure fluorinated compounds in drug discovery has driven the development of asymmetric synthetic methods. Rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes has emerged as a powerful technique to generate chiral fluorinated cyclobutane derivatives, which can then be converted to the corresponding alcohols.[8] Additionally, biocatalytic approaches using enzymes are gaining traction for the stereoselective synthesis of chiral fluorinated alcohols.[9][10][11][12][13]

Physicochemical Properties: The Impact of Fluorine

The introduction of fluorine into the cyclobutane alcohol scaffold has a profound impact on its physicochemical properties, which in turn influences its behavior in biological systems.

Acidity (pKa)

The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can significantly alter the acidity of nearby functional groups. For fluorinated cyclobutane alcohols, this effect is most pronounced when the fluorine atom is in close proximity to the hydroxyl group.

  • Increased Acidity of the Hydroxyl Group: The electron-withdrawing fluorine atoms stabilize the corresponding alkoxide, making the alcohol more acidic (lower pKa) compared to its non-fluorinated counterpart.

  • Influence on Other Functional Groups: If the molecule contains other acidic or basic moieties, their pKa values will also be modulated by the presence of fluorine. For instance, the pKa of a nearby carboxylic acid group will decrease, while the pKa of a neighboring amine group will also decrease (making it less basic).[14][15][16]

Lipophilicity (LogP)

The effect of fluorine on lipophilicity is more complex and less intuitive than its effect on acidity. While a single fluorine atom can sometimes decrease lipophilicity, the introduction of multiple fluorine atoms, such as in a trifluoromethyl group, generally increases it. The position and overall fluorine content of the molecule play a crucial role. For cis-1,2-disubstituted cyclobutanes, it has been observed that the lipophilicity of cis-isomeric CF₃- and C₂F₅-substituted amides was lower than might be anticipated.[17]

Table 1: Physicochemical Properties of Selected Fluorinated Cyclobutane Derivatives

CompoundRIsomerpKa (Amine HCl)LogP (Model Amide)Reference
1 H-9.62.3[14]
2 CH₂Fcis8.82.1[14]
3 CH₂Ftrans8.92.2[14]
4 CHF₂cis8.22.3[14]
5 CHF₂trans8.32.4[14]
6 CF₃cis8.02.5[14]
7 CF₃trans8.12.8[14]
Conformational Preferences

The rigid, puckered conformation of the cyclobutane ring is a key feature that medicinal chemists exploit to control the spatial arrangement of substituents. The introduction of fluorine can influence the conformational preferences of the ring and its substituents. Computational studies and X-ray crystallography have shown that in many trifluoromethyl-substituted cyclobutanes, the trifluoromethyl group preferentially adopts an axial position.[5][18] This has significant implications for how the molecule interacts with biological targets.

Applications in Drug Discovery and Development

The unique properties of fluorinated cyclobutane alcohols make them attractive building blocks in drug discovery. Their incorporation can lead to improvements in potency, selectivity, and pharmacokinetic profiles.

Bioisosteric Replacement

Fluorinated cyclobutane motifs can serve as bioisosteres for other common chemical groups. For example, the trifluoromethyl-cyclobutyl group has been investigated as a metabolically more stable replacement for the ubiquitous tert-butyl group.[5][18] This substitution can maintain or even improve biological activity while enhancing resistance to metabolic degradation.

Enhancing Metabolic Stability

The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. By strategically placing fluorine atoms at metabolically labile positions, the overall metabolic stability of a drug candidate can be significantly improved. This was a key strategy in the development of the FDA-approved drug Ivosidenib, where a difluorocyclobutanyl amine was used to enhance metabolic stability.[19]

Modulating Receptor Interactions

The polar nature of the C-F bond can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions. The conformational constraints imposed by the cyclobutane ring, coupled with the electronic effects of fluorine, can lead to highly specific and potent binding to protein active sites.

Diagram 1: Key Applications of Fluorinated Cyclobutane Alcohols in Drug Discovery

G A Fluorinated Cyclobutane Alcohols B Enhanced Metabolic Stability A->B Strong C-F bond C Modulated Physicochemical Properties (pKa, LogP) A->C Inductive effects of Fluorine D Bioisosteric Replacement A->D Mimic other functional groups E Improved Pharmacokinetics B->E C->E D->E

Caption: Key benefits of incorporating fluorinated cyclobutane alcohols in drug design.

Future Directions

The field of fluorinated cyclobutane alcohols continues to evolve, with ongoing research focused on several key areas:

  • Novel Synthetic Methods: The development of more efficient, scalable, and stereoselective synthetic routes remains a high priority. This includes the exploration of new fluorinating reagents, catalytic methods, and biocatalytic transformations.

  • Exploration of New Chemical Space: The synthesis and evaluation of novel fluorinated cyclobutane alcohol derivatives with different substitution patterns and stereochemistries will undoubtedly lead to the discovery of new bioactive compounds.

  • Computational Modeling: In silico methods will play an increasingly important role in predicting the properties of these molecules and guiding the design of new drug candidates.

Conclusion

Fluorinated cyclobutane alcohols represent a fascinating and valuable class of compounds for drug discovery and development. Their unique combination of conformational rigidity, metabolic stability, and tunable physicochemical properties provides medicinal chemists with a powerful tool to address some of the most challenging aspects of drug design. As our understanding of their synthesis and properties continues to grow, we can expect to see an increasing number of successful drug candidates incorporating this remarkable structural motif.

References

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  • Yuan, F., et al. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration. Angewandte Chemie International Edition, 63(23). Available at: [Link]

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  • De-Juan-Alberdi, M., et al. (2025). Sunlight-Driven, Catalyst-Free Synthesis of Cyclobutanes by [2+2] Cycloaddition of Fluorinated Heterochalconoids in Solution. European Journal of Organic Chemistry. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the Structural Isomers and Stereoisomers of (2-Fluorocyclobutyl)methanol for Drug Development Professionals

Abstract: The strategic incorporation of small, fluorinated aliphatic rings into drug candidates represents a significant advancement in modern medicinal chemistry. These motifs can profoundly enhance a molecule's metabo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The strategic incorporation of small, fluorinated aliphatic rings into drug candidates represents a significant advancement in modern medicinal chemistry. These motifs can profoundly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide provides a comprehensive exploration of the isomeric complexity of (2-Fluorocyclobutyl)methanol, a valuable building block in drug discovery. We will dissect its structural isomers and delve into the nuanced world of its four distinct stereoisomers. This document serves as a technical resource for researchers and scientists, offering insights into the synthesis, stereocontrol, characterization, and profound implications of these isomers in the drug development pipeline.

The Strategic Value of the Fluorocyclobutane Motif in Medicinal Chemistry

The fields of medicinal chemistry and drug development are in a constant search for molecular scaffolds that can confer advantageous properties to new chemical entities. The cyclobutane ring, once considered an underrepresented structural unit, has emerged as a powerful tool for this purpose.[1][2] Its rigid, three-dimensional, and saturated nature offers a compelling alternative to traditional planar aromatic rings.[3][4] This bioisosteric replacement can lead to significant improvements in critical drug-like properties.[3]

Key advantages of the cyclobutane scaffold include:

  • Increased Three-Dimensionality: The puckered conformation of the cyclobutane ring allows for better complementarity to the binding pockets of target proteins, potentially enhancing binding affinity.[3]

  • Improved Metabolic Stability: Compared to electron-rich aromatic systems, saturated rings like cyclobutane are generally less susceptible to oxidative metabolism, which can lead to a longer half-life in the body.[3]

  • Enhanced Solubility: The replacement of a planar aromatic ring with a cyclobutane moiety often leads to an increase in the fraction of sp³-hybridized carbons (Fsp³), a parameter frequently correlated with improved aqueous solubility and higher clinical success rates.[3]

The introduction of a fluorine atom onto this scaffold further amplifies its utility. Fluorine, being the most electronegative element, can have a profound impact on a molecule's properties.[5][6] Its small size allows it to mimic a hydrogen atom, yet its electronic effects are substantial.

The synergistic effects of combining fluorine with a cyclobutane ring include:

  • Modulation of Physicochemical Properties: The strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, influencing how a drug interacts with its target and its overall absorption, distribution, metabolism, and excretion (ADME) profile.[5]

  • Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic interactions with protein targets, potentially increasing binding affinity and selectivity.[7]

  • Blocking Metabolic Oxidation: Placing a fluorine atom at a site that is susceptible to metabolic oxidation can effectively block this process, thereby improving the drug's metabolic stability.[8][9]

The (2-Fluorocyclobutyl)methanol motif, therefore, represents a confluence of these beneficial properties, making it a highly attractive building block for the synthesis of next-generation therapeutics.

Decoding the Isomeric Landscape of (Fluorocyclobutyl)methanol

The seemingly simple structure of (Fluorocyclobutyl)methanol belies a significant level of isomeric complexity. Understanding these different forms is critical, as each isomer can possess unique biological and physical properties.

Structural Isomerism

Structural isomers are molecules that have the same molecular formula but different connectivity of atoms. For a monosubstituted fluorocyclobutane bearing a hydroxymethyl group, three structural isomers are possible, depending on the relative positions of the fluorine and hydroxymethyl substituents on the cyclobutane ring.

  • (1-Fluorocyclobutyl)methanol: Both the fluorine atom and the hydroxymethyl group are attached to the same carbon atom (C1).

  • (2-Fluorocyclobutyl)methanol: The fluorine atom is on one carbon (C2), and the hydroxymethyl group is on an adjacent carbon (C1). This is the primary focus of this guide.

  • (3-Fluorocyclobutyl)methanol: The fluorine atom is on C3, and the hydroxymethyl group is on C1.

Caption: Structural isomers of (Fluorocyclobutyl)methanol.

Stereoisomerism of (2-Fluorocyclobutyl)methanol

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. (2-Fluorocyclobutyl)methanol, with two chiral centers (C1 and C2), exhibits both diastereomerism and enantiomerism.

  • Diastereomers (cis/trans isomerism): The relative orientation of the fluorine and hydroxymethyl groups can be either on the same side of the ring (cis) or on opposite sides (trans). These cis and trans isomers are diastereomers of each other; they have different physical properties and can, in principle, be separated by standard chromatographic techniques like column chromatography or gas chromatography.

  • Enantiomers: Both the cis and the trans isomers are chiral (non-superimposable on their mirror images). Therefore, each exists as a pair of enantiomers. Enantiomers have identical physical properties (except for the rotation of plane-polarized light) and require a chiral environment, such as a chiral chromatography column, for separation.

This results in a total of four distinct stereoisomers for (2-Fluorocyclobutyl)methanol.

Stereoisomer Configuration Relationship
cis-1(1R, 2S)Enantiomer of cis-2
cis-2(1S, 2R)Enantiomer of cis-1
trans-1(1R, 2R)Enantiomer of trans-2
trans-2(1S, 2S)Enantiomer of trans-1

Note: The cis isomers are diastereomers of the trans isomers.

Stereoisomers cis_R_S (1R, 2S)-cis cis_S_R (1S, 2R)-cis cis_R_S->cis_S_R Enantiomers trans_R_R (1R, 2R)-trans cis_R_S->trans_R_R Diastereomers trans_S_S (1S, 2S)-trans cis_R_S->trans_S_S Diastereomers cis_S_R->trans_R_R Diastereomers cis_S_R->trans_S_S Diastereomers trans_R_R->trans_S_S Enantiomers

Caption: Stereoisomeric relationships of (2-Fluorocyclobutyl)methanol.

Synthesis and Stereocontrol: A Practical Guide

The synthesis of (2-Fluorocyclobutyl)methanol isomers presents a significant challenge in stereocontrol. Generally, synthetic routes produce a mixture of diastereomers, which then require separation.

General Synthetic Strategies

A common approach to synthesizing 1,2-disubstituted cyclobutanes involves the reduction of a corresponding cyclobutanone. For instance, 2-fluorocyclobutanone can be reduced to a mixture of cis- and trans-(2-Fluorocyclobutyl)methanol. The choice of reducing agent can influence the diastereomeric ratio of the product.

Another strategy involves the [2+2] cycloaddition of a fluorinated alkene with a suitable ketene equivalent, followed by functional group manipulation.

Protocol Example: Diastereoselective Synthesis and Separation

This protocol describes a general, non-optimized procedure for the synthesis of a cis/trans mixture of (2-Fluorocyclobutyl)methanol, followed by diastereomer separation.

Step 1: Reduction of 2-Fluorocyclobutanone

  • To a stirred solution of 2-fluorocyclobutanone (1.0 eq) in anhydrous methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is ~6.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield a crude mixture of cis- and trans-(2-Fluorocyclobutyl)methanol.

Causality: Sodium borohydride is a mild reducing agent suitable for converting ketones to alcohols. The stereochemical outcome is often dependent on the steric hindrance around the carbonyl group, which can lead to a mixture of diastereomers.

Step 2: Diastereomer Separation by Column Chromatography

  • Prepare a silica gel column using a hexane/ethyl acetate solvent system (e.g., 90:10).

  • Load the crude product mixture onto the column.

  • Elute the column with the hexane/ethyl acetate mobile phase, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) or gas chromatography (GC) to identify those containing the separated cis and trans isomers.

  • Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Causality: The cis and trans diastereomers have different three-dimensional shapes and polarities, leading to differential interactions with the stationary phase (silica gel) and allowing for their separation.

Protocol Example: Enantiomer Separation by Chiral HPLC

The separation of enantiomers requires a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the individual enantiomers, leading to different retention times.

Step 1: Method Development

  • Screen a variety of chiral columns (e.g., polysaccharide-based columns like CHIRAL ART Amylose or Cellulose) with different mobile phases (normal phase, reversed-phase, or polar organic mode).[10][11]

  • A typical starting condition for normal phase separation could be a mobile phase of hexane/isopropanol.

  • Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.

Step 2: Preparative Chiral HPLC

  • Once an analytical method is established, scale up to a preparative column with the same stationary phase.

  • Inject the racemic mixture of a single diastereomer (e.g., pure trans-(2-Fluorocyclobutyl)methanol).

  • Collect the fractions corresponding to each enantiomer as they elute from the column.

  • Combine the fractions for each enantiomer and remove the solvent to obtain the optically pure compounds.

Self-Validating System: The purity of the separated enantiomers should be confirmed by analytical chiral HPLC, showing a single peak for each. The separation of multiple stereoisomers often requires a combination of achiral and chiral chromatography.[12]

Synthesis_Workflow Start 2-Fluorocyclobutanone Reduction Reduction (e.g., NaBH4) Start->Reduction Mixture Mixture of cis and trans Diastereomers Reduction->Mixture Column Column Chromatography Mixture->Column cis_racemate Racemic cis Isomer Column->cis_racemate trans_racemate Racemic trans Isomer Column->trans_racemate Chiral_HPLC1 Chiral HPLC Separation cis_racemate->Chiral_HPLC1 Chiral_HPLC2 Chiral HPLC Separation trans_racemate->Chiral_HPLC2 cis_enantiomers (1R, 2S)-cis & (1S, 2R)-cis Chiral_HPLC1->cis_enantiomers trans_enantiomers (1R, 2R)-trans & (1S, 2S)-trans Chiral_HPLC2->trans_enantiomers

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Exploratory

Engineering 3D Chemical Space: A Technical Guide to Fluorocyclobutane-Containing Compounds in Drug Discovery

Executive Summary The transition from flat, two-dimensional aromatic rings to saturated, sp³-rich three-dimensional scaffolds represents a paradigm shift in modern medicinal chemistry[1]. Among these emerging scaffolds,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, two-dimensional aromatic rings to saturated, sp³-rich three-dimensional scaffolds represents a paradigm shift in modern medicinal chemistry[1]. Among these emerging scaffolds, fluorocyclobutanes have garnered intense interest. By combining the rigid, highly defined conformational vectors of a cyclobutane ring with the unique stereoelectronic properties of fluorine, these compounds offer unprecedented control over a drug candidate's physicochemical profile[2]. This whitepaper provides an in-depth mechanistic analysis of fluorocyclobutane derivatives, detailing their physicochemical causality, synthetic methodologies, and applications as bioisosteres and molecular imaging agents.

The Physicochemical Causality of Fluorocyclobutanes

To understand the utility of fluorocyclobutanes, one must analyze the causality behind the "fluorine effect" when applied to a strained four-membered ring. The cyclobutane ring naturally adopts a "puckered" conformation to relieve torsional strain. When a highly electronegative fluorine atom is introduced, it exerts a profound stereoelectronic influence[3].

  • Modulation of Basicity and Acidity (pKa): The strong inductive electron-withdrawing effect of the fluorine atom propagates through the σ-bond framework. In 3-fluorocyclobutane-1-carboxylic acids or 3-fluorocyclobutan-1-amines, this inductive effect significantly lowers the pKa compared to non-fluorinated counterparts[2]. This is critical for fine-tuning the ionization state of a drug at physiological pH, thereby optimizing target engagement and oral bioavailability.

  • Lipophilicity (LogP) Paradox: While aromatic fluorination typically increases lipophilicity, aliphatic fluorination—particularly in cyclobutanes—often paradoxically lowers it[3]. The highly polarized C–F bond increases the molecule's dipole moment. Notably, cis-1,2-disubstituted and cis-1,3-disubstituted fluorocyclobutanes exhibit significantly lowered lipophilicity (higher hydrophilicity) compared to their trans-isomeric counterparts, driven by the alignment of their dipole vectors[4].

  • Metabolic Stability: The C–F bond is the strongest single bond in organic chemistry. Strategic placement of fluorine on the cyclobutane ring blocks cytochrome P450-mediated oxidative metabolism, while the strained four-membered ring itself is highly resistant to enzymatic cleavage[3].

Quantitative Physicochemical Profiling

The following table summarizes the causal impact of fluorination on the cyclobutane scaffold based on recent empirical data[2][4][5].

Scaffold DerivativeRelative Lipophilicity (LogP)Relative Acidity/Basicity (pKa)Metabolic StabilityStructural Conformation
Unsubstituted Cyclobutane BaselineBaselineLow (CYP450 susceptible)Dynamic puckering
cis-3-Fluorocyclobutane Significantly LoweredLowered (Inductive effect)HighBiased puckered
trans-3-Fluorocyclobutane Moderately LoweredLowered (Inductive effect)HighBiased puckered
gem-Difluorocyclobutane Maintained / ElevatedSignificantly LoweredVery HighRigidified

Synthetic Methodologies: Overcoming Strain and Reactivity Challenges

Accessing fluorocyclobutanes requires overcoming the inherent ring strain and the tendency of these molecules to undergo ring-opening or elimination reactions.

The Organolanthanum Solution for gem-Difluorocyclobutanes

Synthesizing 1,1-disubstituted-3,3-difluorocyclobutanes presents a unique challenge. The precursor, 3,3-difluorocyclobutanone, is highly sensitive. Standard organolithium or Grignard reagents often fail due to the high ring strain and the electron-withdrawing nature of the gem-difluoro group, which promotes rapid enolization or non-productive ring-opening[5].

To bypass this, modern protocols utilize organolanthanum reagents (generated in situ from LaCl₃·2LiCl). Lanthanum possesses high oxophilicity and nucleophilicity but extremely low basicity. This causality ensures clean 1,2-addition to the carbonyl, yielding 1-substituted-3,3-difluorocyclobutan-1-ols without triggering elimination[5]. These alcohols can then be treated with Lewis acids (e.g., FeCl₃) to generate a stable difluorocyclobutyl carbocation, which is subsequently trapped by arene or thiol nucleophiles via Friedel-Crafts-type functionalization[5].

G A 3,3-Difluorocyclobutanone (High Ring Strain) B Organolanthanum Addition (Low Basicity, High Nucleophilicity) A->B R-LaCl2 C gem-Difluorocyclobutanol Intermediate B->C Avoids Enolization D Lewis Acid (FeCl3) Carbocation Generation C->D -H2O E 1,1-Disubstituted gem-Difluorocyclobutane D->E Nucleophile (Arene/Thiol)

Caption: Workflow for organolanthanum-enabled synthesis of gem-difluorocyclobutanes.

Experimental Protocol: Reductive Amination of 3-Fluorocyclobutane-1-carbaldehyde

3-Fluorocyclobutane-1-carbaldehyde is a highly versatile building block used to install the fluorocyclobutane motif into complex drug scaffolds[6]. The following self-validating protocol details its reductive amination.

Objective: Synthesize secondary/tertiary fluorocyclobutylamines with high chemoselectivity. Causality Check: The highly electronegative fluorine at the 3-position inductively increases the electrophilicity of the aldehyde carbonyl, accelerating iminium ion formation compared to non-fluorinated aliphatic aldehydes[6].

Step-by-Step Methodology:

  • Iminium Ion Formation: Dissolve 3-fluorocyclobutane-1-carbaldehyde (1.0 eq) and the target primary/secondary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE)[6].

    • Causality: DCE is chosen over DCM due to its higher boiling point, allowing for gentle heating if the amine is sterically hindered.

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq)[6].

    • Causality: Acetic acid protonates the carbonyl oxygen, increasing its electrophilicity to facilitate nucleophilic attack, without fully protonating the amine (which would render it non-nucleophilic).

  • Selective Reduction: Stir at room temperature for 1–2 hours. Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise[6]. Effervescence may be observed.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the protonated iminium ion over the unreacted aldehyde, preventing the undesired over-reduction of the starting material to (3-fluorocyclobutyl)methanol.

  • Quenching and Extraction: Quench the reaction with saturated aqueous NaHCO₃.

    • Causality: The basic quench neutralizes the acetic acid, destroys excess reducing agent, and ensures the newly formed fluorocyclobutylamine is in its free-base (lipophilic) form, enabling efficient extraction into the organic layer.

Molecular Imaging: ¹⁸F-Radiolabeled Fluorocyclobutanes

Beyond traditional therapeutics, the fluorocyclobutane scaffold is a cornerstone of modern molecular imaging. The positron-emitting isotope ¹⁸F has an ideal half-life (~110 minutes) for Positron Emission Tomography (PET)[7].

A premier example is FACBC (anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid, generic name: Fluciclovine). FACBC is a radiolabeled synthetic amino acid analog[7]. Unlike normal cells, prostate cancer cells exhibit a massive upregulation of amino acid transporters (specifically ASCT2 and LAT1) to fuel their rapid proliferation. FACBC mimics naturally occurring amino acids, hijacking these transporters to enter the tumor cells. Once inside, the non-natural cyclobutane scaffold prevents it from being incorporated into proteins or metabolized, leading to intracellular trapping and highly localized positron emission for precise tumor imaging[7].

G A 18F-FACBC Administration (Radiolabeled Amino Acid) B Systemic Circulation & Tumor Perfusion A->B C Upregulated ASCT2/LAT1 Transporters (Prostate Cancer Cells) B->C Selective Targeting D Intracellular Accumulation (Metabolically Trapped) C->D Active Transport E Positron Emission & PET Imaging Localization D->E Signal Detection

Caption: Mechanism of 18F-FACBC (Fluciclovine) uptake and PET imaging in prostate cancer.

Conclusion

Fluorocyclobutanes represent a masterclass in rational drug design. By merging the rigid, sp³-rich geometry of the cyclobutane ring with the profound stereoelectronic tuning provided by fluorine, medicinal chemists can independently modulate lipophilicity, pKa, and metabolic stability. As synthetic methodologies—such as organolanthanum-mediated additions—continue to mature, the integration of these 3D bioisosteres into clinical pipelines will undoubtedly accelerate, offering solutions to targets previously deemed undruggable.

References

  • 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry Source: ResearchGate / European Journal of Organic Chemistry URL:[Link]

  • Fluorocyclobutane‐containing pharmaceuticals and drug candidates Source: ResearchGate URL:[Link]

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Biological Utility of Fluorinated Compounds: from Materials Design to Molecular Imaging, Therapeutics and Environmental Remediation Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery Source: ResearchGate URL:[Link]

  • Three-dimensional saturated C(sp³)-rich bioisosteres for benzene Source: NIH / Nature Reviews Chemistry URL:[Link]

Sources

Foundational

Reaction Workflow: Activation of the Hydroxyl Group

[label="Don PPE\n(GHS07 Compliant)", fillcolor="#F1F3 Workflow for the safe handling and reaction setup of (2-Fluorocyclobutyl)methanol. To utilize (2-Fluorocyclobutyl)methanol in drug synthesis, the primary hydroxyl gro...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Don PPE\n(GHS07 Compliant)", fillcolor="#F1F3

Workflow for the safe handling and reaction setup of (2-Fluorocyclobutyl)methanol.

To utilize (2-Fluorocyclobutyl)methanol in drug synthesis, the primary hydroxyl group must typically be converted into a better leaving group (e.g., a mesylate or tosylate) to facilitate subsequent nucleophilic substitution (SN2) with a drug core.

Protocol 2: Mesylation of (2-Fluorocyclobutyl)methanol

  • Solvent Preparation: Dissolve (2-Fluorocyclobutyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Base Addition: Add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq). The base serves to neutralize the HCl generated during the reaction.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Mesylation is highly exothermic. Cooling prevents thermal runaway and minimizes the formation of alkyl chloride side products, ensuring high chemoselectivity.

  • Activation: Dropwise add methanesulfonyl chloride (MsCl) (1.2 eq) over 15 minutes.

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes/Ethyl Acetate 3:1). The disappearance of the alcohol spot (visualized with KMnO4 stain) confirms complete activation.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.

SyntheticLogic FCBM (2-Fluorocyclobutyl)methanol Starting Material Activation Hydroxyl Activation (Mesylation at 0 °C) FCBM->Activation Nucleophile Nucleophilic Substitution (SN2 with Core Scaffold) Activation->Nucleophile DrugCandidate Fluorinated Drug Candidate (Improved Metabolic Stability) Nucleophile->DrugCandidate

Synthetic logic for integrating the 2-fluorocyclobutyl moiety into drug candidates.

Spill Response & Decontamination Protocol

Given its hazard profile (H315, H319)[1], an accidental spill of (2-Fluorocyclobutyl)methanol requires immediate and systematic remediation:

  • Evacuation & Ventilation: Ensure the fume hood sash is lowered to maximize exhaust velocity. If the spill occurs outside the hood, evacuate the immediate area and maximize room ventilation ().

  • Containment: Surround the liquid spill with a compatible, inert absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust.

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container designated for halogenated organic waste.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water, followed by a wipe-down with ethanol or isopropanol to remove any residual fluorinated organic traces.

References

  • Synthonix. "Material Safety Data Sheet: (2-fluorocyclobutyl)methanol". Retrieved from[Link]

Sources

Exploratory

(2-Fluorocyclobutyl)methanol: A Technical Guide for Advanced Drug Discovery

Foreword: The Strategic Incorporation of Fluorinated Aliphatic Scaffolds in Modern Medicinal Chemistry The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Incorporation of Fluorinated Aliphatic Scaffolds in Modern Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of pharmacological properties. The high electronegativity and small steric footprint of the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa. While aromatic fluorination is a well-established strategy, the use of fluorinated aliphatic rings, such as the (2-fluorocyclobutyl)methanol scaffold, represents a more nuanced and increasingly vital approach. These bioisosteres of common hydrocarbon and heterocyclic moieties provide a means to fine-tune the three-dimensional structure and electronic properties of a lead compound, thereby navigating the complex landscape of ADME (absorption, distribution, metabolism, and excretion) and target engagement. This guide provides an in-depth technical overview of (2-fluorocyclobutyl)methanol, a valuable building block for the synthesis of next-generation therapeutics.

Physicochemical Properties and Isomeric Considerations

(2-Fluorocyclobutyl)methanol exists as two diastereomers: cis and trans. The spatial relationship between the fluorine atom and the hydroxymethyl group significantly impacts the molecule's physical and chemical properties, including its conformational preference, dipole moment, and lipophilicity.[1][2] Understanding these differences is critical for rational drug design, as they can translate into distinct pharmacological profiles.

The properties of the cis and trans isomers can be inferred from studies on related functionalized cyclobutanes.[1][2] Generally, cis-isomers of 1,2-disubstituted cyclobutanes have been observed to have a lower lipophilicity (logP) compared to their trans counterparts.[1][2] This is often attributed to conformational effects where the cis arrangement can present a more polar face.[1]

Table 1: Comparative Physicochemical Properties of Related Fluorinated Cycloalkanes

Propertycis-2-Fluorocycloalkanol Derivativetrans-2-Fluorocycloalkanol DerivativeRationale for Difference
Lipophilicity (logP) Generally LowerGenerally HigherThe cis conformation can lead to a more compact structure with a more distinct polar face, reducing its partitioning into nonpolar solvents.[1][2]
Dipole Moment Expected to be HigherExpected to be LowerThe C-F and C-O bond dipoles in the cis isomer are more likely to have a net additive effect depending on the ring conformation.
Boiling Point May differ based on intermolecular interactionsMay differ based on intermolecular interactionsDifferences in dipole moment and molecular shape affect the strength of intermolecular forces.[3]
Chromatographic Separation Generally separable by silica gel chromatographyGenerally separable by silica gel chromatographyThe difference in polarity between the isomers allows for separation using standard chromatographic techniques.

Note: The data in this table is illustrative and based on trends observed in related fluorinated cycloalkane systems. Actual values for (2-Fluorocyclobutyl)methanol may vary.

Commercial Availability

(2-Fluorocyclobutyl)methanol and its isomers are available from several specialized chemical suppliers that focus on providing novel building blocks for drug discovery. The availability of both cis and trans isomers, as well as racemic mixtures, allows for a systematic exploration of the structure-activity relationship (SAR) in a given drug discovery program.

Table 2: Representative Commercial Suppliers of Fluorinated Cycloalkane Building Blocks

SupplierCompound ClassAvailability
Sigma-AldrichFluorinated Cycloalkane DerivativesResearch quantities[4]
SpiroChem AGNovel BioisosteresCustom synthesis and catalog items[5]
Enamine Ltd.Building Blocks for Drug DiscoveryGram to kilogram scale[1]

Note: Researchers should consult the suppliers' online catalogs for the most up-to-date information on the availability, purity, and pricing of specific isomers of (2-Fluorocyclobutyl)methanol.

Synthesis of (2-Fluorocyclobutyl)methanol: A Representative Protocol

While several methods exist for the synthesis of fluorinated cyclobutanes, a common and reliable approach involves the reduction of a corresponding 2-fluorocyclobutanone. The following protocol is a representative example adapted from established procedures for the synthesis of similar 2-fluorocycloalkanols.[6] The key to this synthesis is the stereoselective reduction of the ketone, which can be influenced by the choice of reducing agent and reaction conditions to favor either the cis or trans isomer.

Synthetic Workflow Diagram

G start 2-Fluorocyclobutanone workup Aqueous Workup start->workup 1. Reduction reductant Reducing Agent (e.g., NaBH4) reductant->workup solvent Solvent (e.g., Methanol) solvent->workup purification Chromatographic Purification workup->purification 2. Extraction product (cis/trans)-2-Fluorocyclobutyl)methanol purification->product 3. Separation of Isomers

Caption: Synthetic workflow for the preparation of (2-Fluorocyclobutyl)methanol.

Step-by-Step Experimental Protocol

Objective: To synthesize a mixture of cis- and trans-(2-Fluorocyclobutyl)methanol via the reduction of 2-fluorocyclobutanone.

Materials:

  • 2-Fluorocyclobutanone

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a solution of 2-fluorocyclobutanone (1.0 eq) in anhydrous methanol at 0 °C (ice bath), add sodium borohydride (1.5 eq) portion-wise over 15 minutes. The choice of a small, unhindered reducing agent like NaBH₄ often leads to a mixture of diastereomers, with the ratio depending on the steric and electronic environment of the ketone.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~5-6. Remove the methanol under reduced pressure.

  • Extraction: To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. The bicarbonate wash neutralizes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes. The two isomers will typically have different retention factors (Rf), allowing for their separation. The more polar isomer (often the cis isomer) will generally elute later.

  • Characterization: Characterize the isolated isomers by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and stereochemistry. In the ¹H NMR, the coupling constants between the protons on C1 and C2 can help to assign the relative stereochemistry.

Application in Medicinal Chemistry: Synthesis of a Kinase Inhibitor Precursor

(2-Fluorocyclobutyl)methanol is a valuable building block for introducing the fluorocyclobutane moiety into larger, more complex molecules, such as kinase inhibitors.[7][8][] The alcohol can be activated (e.g., by conversion to a mesylate or tosylate) for nucleophilic substitution, or used in Mitsunobu or etherification reactions. The following is a representative protocol for the etherification of a phenolic kinase inhibitor scaffold with (2-fluorocyclobutyl)methanol.

Application Workflow Diagram

G scaffold Phenolic Kinase Scaffold reaction Mitsunobu Reaction scaffold->reaction reactant (2-Fluorocyclobutyl)methanol reactant->reaction reagents Mitsunobu Reagents (e.g., DEAD, PPh3) reagents->reaction solvent Anhydrous Solvent (e.g., THF) solvent->reaction purification Purification (Chromatography/Recrystallization) reaction->purification product Fluorocyclobutyl-ether Kinase Inhibitor Analog purification->product

Caption: Workflow for the synthesis of a kinase inhibitor using (2-Fluorocyclobutyl)methanol.

Step-by-Step Experimental Protocol

Objective: To synthesize a (2-fluorocyclobutoxy)-substituted aromatic compound, a common core in kinase inhibitors, via a Mitsunobu reaction.

Materials:

  • A phenol-containing kinase inhibitor scaffold (e.g., a substituted quinoline or pyrimidine)

  • (2-Fluorocyclobutyl)methanol (either cis or trans isomer)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a solution of the phenolic scaffold (1.0 eq), (2-fluorocyclobutyl)methanol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C. The use of anhydrous conditions is critical for the success of the Mitsunobu reaction.

  • Reagent Addition: Add DEAD or DIAD (1.5 eq) dropwise to the cooled solution. A color change (typically to a yellow or orange hue) and the formation of a precipitate (triphenylphosphine oxide) are often observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The reaction proceeds via an alkoxyphosphonium salt, which is then displaced by the phenoxide nucleophile. This reaction typically proceeds with an inversion of stereochemistry at the alcohol carbon.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials and the formation of the desired product.

  • Workup: Upon completion, remove the solvent under reduced pressure. Add dichloromethane to the residue and wash with water and brine to remove water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to separate the desired ether from triphenylphosphine oxide and other byproducts.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry.

Safety and Handling

(2-Fluorocyclobutyl)methanol and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) from the supplier for specific hazard information. Fluorinated organic compounds can have unique toxicological profiles, and care should be taken to avoid inhalation, ingestion, and skin contact.

Conclusion

(2-Fluorocyclobutyl)methanol is a valuable and versatile building block for medicinal chemists. Its strategic incorporation into drug candidates allows for the fine-tuning of physicochemical and pharmacological properties, often leading to improved ADME profiles and enhanced biological activity. The ability to synthesize and separate the cis and trans isomers provides a powerful tool for exploring the three-dimensional SAR of a compound series. As the demand for more sophisticated and effective therapeutics continues to grow, the use of fluorinated aliphatic scaffolds like (2-fluorocyclobutyl)methanol is poised to become an increasingly important strategy in the drug discovery workflow.

References

  • PubChem. (3,3-Difluorocyclobutyl)methanol. National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Mykhailiuk, P. K., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

  • Kolodiazhna, O. O., et al. (2022). Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemization. Arkivoc, 2022(3), pp-pp. [Link]

  • Shabalin, O. S., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. ChemPlusChem. [Link]

  • Zhang, K., et al. (2023). Technical note: Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol (cis- and trans-β-isoprene epoxydiol). Atmospheric Chemistry and Physics, 23(13), 7537–7545. [Link]

  • Shabalin, O. S., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes. ResearchGate. [Link]

  • Zheng, Y., et al. (2019). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. [Link]

  • Li, Y., et al. (2016). Design, synthesis and biological evaluation of c-Met kinase inhibitors bearing 2-oxo-1,2-dihydroquinoline scaffold. Bioorganic & Medicinal Chemistry Letters, 26(18), 4479–4483. [Link]

  • Tormena, C. F., et al. (2011). Conformational analysis of cis-2-halocyclohexanols; solvent effects by NMR and theoretical calculations. The Journal of Physical Chemistry A, 115(4), 567–574. [Link]

  • Central Scientific Commerce, Inc. (2026). Product Information. Central Scientific Commerce, Inc.[Link]

  • Chen, C-Y., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4531. [Link]

  • Takemura, H., et al. (2009). The intramolecular C–F···H–O hydrogen bond of 2-fluorophenyldiphenylmethanol. Organic & Biomolecular Chemistry, 7(19), 4035–4039. [Link]

  • Shigematsu Trading Co., Ltd. (n.d.). SpiroChem AG. Shigematsu Trading Co., Ltd. Chemicals Department. [Link]

  • ResearchGate. (n.d.). Selected NMR data for the identification of the trans and the cis isomers in 2l, 2m and 2n γ-lactams. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022, October 4). 7.8: Comparing Properties of Isomers. Chemistry LibreTexts. [Link]

  • MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI. [Link]

  • Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]

  • KAKEN. (2025, November 20). Preparation and Exploitation of Versatile Cycloalkanoid Chiral Building Blocks. KAKEN. [Link]

  • JNC Corporation. (n.d.). Development products (Raw materials). JNC Corporation. [Link]

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Protocols & Analytical Methods

Method

Diastereoselective synthesis of trans-(2-Fluorocyclobutyl)methanol

An Application Note and Protocol for the Diastereoselective Synthesis of trans-(2-Fluorocyclobutyl)methanol Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the diaste...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Diastereoselective Synthesis of trans-(2-Fluorocyclobutyl)methanol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the diastereoselective synthesis of trans-(2-Fluorocyclobutyl)methanol, a valuable building block in medicinal chemistry and drug development. The presence of a fluorinated cyclobutane motif can significantly enhance the pharmacological properties of bioactive molecules. This protocol details a robust and stereocontrolled synthetic route, starting from the readily available cyclobutanone. The key steps involve an efficient α-fluorination, a diastereoselective Corey-Chaykovsky epoxidation, and a regioselective reductive opening of the resulting epoxide. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not only a step-by-step experimental procedure but also in-depth mechanistic insights to ensure reproducibility and a high degree of stereochemical control.

Introduction: The Significance of Fluorinated Cyclobutanes

The introduction of fluorine into organic molecules is a widely employed strategy in modern drug design to modulate key physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity.[1] The cyclobutane ring, a four-membered carbocycle, is also a prominent structural motif in a number of natural products and pharmaceutically active compounds.[2] The combination of these two features in the form of fluorinated cyclobutanes offers a unique chemical space for the development of novel therapeutics. Specifically, the trans-(2-Fluorocyclobutyl)methanol scaffold provides a synthetically versatile handle (the primary alcohol) for further elaboration, while the trans stereochemical relationship between the fluorine and hydroxymethyl substituents can impart specific conformational constraints that may be beneficial for target engagement. This application note outlines a diastereoselective pathway to access this important building block with high stereopurity.

Overall Synthetic Strategy

The synthesis of trans-(2-Fluorocyclobutyl)methanol is achieved in a three-step sequence starting from cyclobutanone. The overall workflow is designed to control the stereochemistry at the C1 and C2 positions of the cyclobutane ring.

G cluster_0 Synthesis Workflow Start Cyclobutanone Step1 Step 1: α-Fluorination Start->Step1 Intermediate1 2-Fluorocyclobutanone Step1->Intermediate1 Step2 Step 2: Diastereoselective Corey-Chaykovsky Epoxidation Intermediate1->Step2 Intermediate2 trans-1-Oxa-spiro[2.3]hexane-2-carbonitrile Step2->Intermediate2 Step3 Step 3: Reductive Epoxide Opening Intermediate2->Step3 End trans-(2-Fluorocyclobutyl)methanol Step3->End

Figure 1: Overall experimental workflow for the synthesis of trans-(2-Fluorocyclobutyl)methanol.

Reaction Mechanism and Stereochemical Control

The key to achieving the desired trans diastereomer lies in the stereochemical outcome of the Corey-Chaykovsky reaction and the subsequent reductive epoxide opening.

The diastereoselectivity of the initial epoxidation of 2-fluorocyclobutanone is governed by steric hindrance. The incoming nucleophile, the sulfur ylide, will preferentially attack the carbonyl carbon from the face opposite to the fluorine atom to minimize steric repulsion. This leads to the formation of an epoxide where the newly formed C-C bond is trans to the fluorine atom.

The subsequent reductive opening of the epoxide with a hydride source, such as lithium aluminum hydride (LiAlH₄), proceeds via an Sₙ2 mechanism. The hydride will attack the least substituted carbon of the epoxide, which is the methylene carbon of the former carbonyl group. This results in the formation of the primary alcohol with the desired trans relationship between the fluorine and the newly formed hydroxymethyl group.

G cluster_mech Stereochemical Control Ketone 2-Fluorocyclobutanone Attack Nucleophilic Attack (anti to Fluorine) Ketone->Attack Ylide Sulfur Ylide (Nucleophile) Ylide->Attack Epoxide trans-Epoxide Intermediate Attack->Epoxide Opening Sₙ2 Epoxide Opening Epoxide->Opening Hydride LiAlH₄ (Hydride Source) Hydride->Opening Product trans-(2-Fluorocyclobutyl)methanol Opening->Product

Figure 2: Logical relationship illustrating the stereochemical control of the synthesis.

Experimental Protocol

4.1. Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
Cyclobutanone98%Sigma-Aldrich1191-95-3
Lithium diisopropylamide (LDA)2.0 M in THF/heptaneSigma-Aldrich4111-54-0
N-Fluorobenzenesulfonimide (NFSI)97%Sigma-Aldrich133745-75-2
Trimethylsulfoxonium iodide98%Sigma-Aldrich1774-47-6
Sodium hydride (NaH)60% dispersion in mineral oilSigma-Aldrich7646-69-7
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-Aldrich67-68-5
Lithium aluminum hydride (LiAlH₄)1.0 M in THFSigma-Aldrich16853-85-3
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich109-99-9
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich60-29-7
Saturated aqueous NH₄Cl solutionACS reagentFisher Scientific12125-02-9
Saturated aqueous NaHCO₃ solutionACS reagentFisher Scientific144-55-8
BrineACS reagentFisher Scientific7647-14-5
Anhydrous magnesium sulfate (MgSO₄)≥99.5%Sigma-Aldrich7487-88-9

4.2. Step-by-Step Procedure

Step 1: Synthesis of 2-Fluorocyclobutanone

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane, 55 mL, 110 mmol) via syringe.

  • Add cyclobutanone (7.0 g, 100 mmol) dropwise over 20 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • In a separate flask, dissolve N-fluorobenzenesulfonimide (NFSI) (34.7 g, 110 mmol) in anhydrous THF (50 mL).

  • Add the NFSI solution to the enolate solution dropwise via cannula over 30 minutes at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, 10:1 hexanes/ethyl acetate) to afford 2-fluorocyclobutanone as a colorless oil.

Step 2: Diastereoselective Epoxidation of 2-Fluorocyclobutanone

  • To a flame-dried round-bottom flask under argon, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) and wash with anhydrous hexanes (3 x 10 mL) to remove the mineral oil.

  • Carefully add anhydrous dimethyl sulfoxide (DMSO) (100 mL).

  • Heat the mixture to 70 °C for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the dimsyl anion. Cool the solution to room temperature.

  • In a separate flask, dissolve trimethylsulfoxonium iodide (24.2 g, 110 mmol) in anhydrous DMSO (50 mL) and add this solution to the dimsyl anion solution.

  • Stir the resulting ylide solution at room temperature for 30 minutes.

  • Dissolve the 2-fluorocyclobutanone (8.8 g, 100 mmol) from Step 1 in anhydrous THF (20 mL) and add it dropwise to the ylide solution at room temperature.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Pour the reaction mixture into ice-water (500 mL) and extract with diethyl ether (4 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude spiroepoxide. This intermediate is typically used in the next step without further purification.

Step 3: Reductive Opening of the Epoxide

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of lithium aluminum hydride (LiAlH₄) (1.0 M in THF, 120 mL, 120 mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude epoxide from Step 2 in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Cool the reaction mixture back to 0 °C and quench sequentially by the slow, dropwise addition of water (4.5 mL), 15% aqueous NaOH (4.5 mL), and then water again (13.5 mL).

  • Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of Celite, washing the filter cake with THF (3 x 50 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, 4:1 hexanes/ethyl acetate) to yield trans-(2-Fluorocyclobutyl)methanol as a colorless oil.

Results and Discussion

Expected Outcomes

ParameterExpected ValueNotes
Overall Yield40-50%Based on cyclobutanone as the starting material.
Diastereomeric Ratio (trans:cis)>95:5Determined by ¹H NMR or GC analysis of the final product.
Purity>98%After flash column chromatography.

Troubleshooting

  • Low yield in Step 1: Incomplete enolate formation or side reactions. Ensure anhydrous conditions and accurate temperature control.

  • Low diastereoselectivity in Step 2: The stereochemical outcome is sensitive to the reaction conditions. Ensure the ylide is fully formed before the addition of the ketone.

  • Incomplete reaction in Step 3: The activity of LiAlH₄ can vary. Use a freshly opened bottle or titrate the solution before use.

Characterization

The identity, purity, and stereochemistry of the final product, trans-(2-Fluorocyclobutyl)methanol, should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show characteristic signals for the cyclobutyl protons, the methylene protons of the CH₂OH group, and the hydroxyl proton. The coupling constants between the proton on the fluorine-bearing carbon and the adjacent protons will be indicative of the trans stereochemistry.

    • ¹³C NMR: The spectrum will show the expected number of carbon signals, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant.

    • ¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the sample and confirm its molecular weight.

References

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013). Molecules, 18(12), 15527-15573. Available from: [Link]

  • Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio‐ and Enantioselective Hydroboration. (2024). Angewandte Chemie International Edition. Available from: [Link]

  • Sunlight-Driven, Catalyst-Free Synthesis of Cyclobutanes by [2+2] Cycloaddition of Fluorinated. (n.d.). European Journal of Organic Chemistry. Available from: [Link]

  • Diastereoselective α-Fluorination of N-tert-Butanesulfinyl Imidates. (2018). Organic Letters, 20(22), 7329–7333. Available from: [Link]

  • Catalytic Diastereo- and Enantioselective Fluoroamination of Alkenes. (2015). Journal of the American Chemical Society, 137(1), 142-145. Available from: [Link]

  • Diastereoselective Synthesis of alpha-Fluoro-gamma-Lactams via Difluorocarbene-Triggered Cyclization and Rearrangement. (2024). ChemRxiv. Available from: [Link]

  • Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemization. (2022). Arkivoc, 2022(3), 53-69. Available from: [Link]

  • Nickel-Catalyzed Enantio- and Diastereoselective Synthesis of Fluorine-Containing Vicinal Stereogenic Centers. (2024). ACS Central Science. Available from: [Link]

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. (2025). ChemRxiv. Available from: [Link]

  • Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. (2025). Chemistry – An Asian Journal. Available from: [Link]

  • 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. (2024). European Journal of Organic Chemistry. Available from: [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. (2024). Future Medicinal Chemistry. Available from: [Link]

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. (2024). The Journal of Organic Chemistry. Available from: [Link]

  • Diastereoselective Synthesis of Fluorocyclobutanes. (2024). European Journal of Organic Chemistry. Available from: [Link]

  • Chelation-Controlled Diastereoselective Reduction of α-Fluoroketones. (2005). Organic Letters, 7(18), 4047–4049. Available from: [Link]

  • Conformational preferences of α-fluoroketones may influence their reactivity. (2017). Beilstein Journal of Organic Chemistry, 13, 2814–2820. Available from: [Link]

  • The role of fluorine in medicine. (2006). Journal of Fluorine Chemistry, 127(8), 1027-1045. Available from: [Link]

Sources

Application

Application Note: A Practical Guide to the Deoxyfluorination of 2-Cyclobutylmethanol

Introduction: The Value of the Fluorinated Cyclobutane Motif The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stab...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Value of the Fluorinated Cyclobutane Motif

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1] The cyclobutane ring, a "bioisostere" for larger or more flexible groups, offers a unique conformational rigidity that can be advantageous in drug design. Consequently, the synthesis of building blocks like (fluoromethyl)cyclobutane from readily available precursors such as 2-cyclobutylmethanol is of significant interest to researchers in pharmaceutical and agrochemical development.

This guide provides a detailed protocol for the deoxyfluorination of 2-cyclobutylmethanol, a primary alcohol. We will explore the use of common aminotrifluorosulfurane reagents, delve into the reaction mechanism, and present field-proven protocols with an emphasis on safety and reproducibility. This document is intended for researchers, chemists, and drug development professionals seeking a reliable method for accessing this valuable fluorinated building block.

Reagent Selection and Critical Safety Considerations

The conversion of an alcohol to an alkyl fluoride is a powerful transformation, most commonly achieved using deoxofluorinating agents. The choice of reagent is critical and is dictated by a balance of reactivity, substrate compatibility, and, most importantly, safety.

Common Deoxofluorinating Reagents:

  • Diethylaminosulfur Trifluoride (DAST): For decades, DAST has been a widely used reagent for converting alcohols to alkyl fluorides.[2][3] It is effective for a broad range of substrates under mild conditions.[4] However, its utility is overshadowed by significant safety concerns. DAST is thermally unstable and can undergo exothermic, explosive decomposition when heated above 50-60°C.[2][5] It is also highly corrosive, reacts violently with water, and generates toxic hydrogen fluoride (HF) gas upon hydrolysis.[5][6][7] Handling requires extreme caution, specialized equipment (e.g., plastic labware), and a thorough understanding of its hazards.

  • Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®): Developed as a safer alternative to DAST, Deoxo-Fluor® exhibits significantly greater thermal stability, with a decomposition onset temperature around 140°C.[8][9][10] This enhanced stability makes it more suitable for reactions that may require gentle heating and for larger-scale operations.[8] While it shares DAST's reactivity profile and sensitivity to water, its reduced risk of explosive decomposition makes it the preferred reagent in many modern laboratories.[10][11]

Safety is Paramount:

  • Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood. Wear chemical-resistant gloves (e.g., neoprene or nitrile), a lab coat, and full-face protection (safety goggles and a face shield).[6]

  • Inert Atmosphere: These reagents react violently with water.[7][9] All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Material Compatibility: Both DAST and Deoxo-Fluor®, along with the HF they can generate, will etch glass.[5] While reactions can be run in borosilicate glassware for short periods, storage of the reagents must be in plastic (e.g., Teflon) bottles.[4]

  • Quenching: Reactions must be quenched carefully at low temperatures by slowly adding a proton source like methanol, followed by a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acidic byproducts.

Data Summary: Comparison of DAST and Deoxo-Fluor®
FeatureDiethylaminosulfur Trifluoride (DAST)Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®)
CAS Number 38078-09-0202289-38-1
Appearance Colorless to orange liquid[2]Yellow liquid[9]
Thermal Stability Low. Exothermic decomposition above 50-60°C[2][5]High. More thermally stable, with decomposition onset ~140°C[8][9]
Primary Hazard High risk of explosive decomposition upon heating[2]Reacts violently with water, but lower explosion risk than DAST[10]
Advantages Long history of use, extensively documentedEnhanced safety profile, often provides better yields[11]
Disadvantages Significant safety risks, thermal instabilityHigher cost, still highly reactive with water

The Mechanism of Deoxyfluorination

The fluorination of an alcohol with an aminosulfurane like DAST or Deoxo-Fluor® proceeds through a well-established pathway. Understanding this mechanism is key to predicting reactivity and potential side reactions.

  • Activation of the Alcohol: The hydroxyl group of 2-cyclobutylmethanol acts as a nucleophile, attacking the electrophilic sulfur atom of the fluorinating reagent. This initial step displaces a fluoride ion and, after elimination of hydrogen fluoride (HF), forms a key intermediate: an alkoxyaminosulfur difluoride.[12]

  • Nucleophilic Substitution: The fluoride ion then acts as a nucleophile, attacking the carbon atom bonded to the oxygen. This can occur via two pathways:

    • SN2 Pathway: For primary alcohols like 2-cyclobutylmethanol, the reaction typically proceeds via an SN2 mechanism, leading to inversion of configuration if the carbon were chiral. The fluoride ion directly displaces the alkoxyaminosulfur group.

    • SN1 Pathway: For substrates that can form stable carbocations (tertiary, benzylic, or allylic alcohols), an SN1 pathway may compete or dominate.[12] This can sometimes lead to skeletal rearrangements, a known side reaction with DAST, although this is less likely with a simple primary alcohol like 2-cyclobutylmethanol.[3][12]

Deoxyfluorination Mechanism sub R-CH₂-OH (2-Cyclobutylmethanol) int1 R-CH₂-O-SF₂-NEt₂ (Alkoxyaminosulfur difluoride intermediate) sub->int1 + Et₂NSF₃ reagent Et₂NSF₃ (DAST) prod R-CH₂-F ((Fluoromethyl)cyclobutane) int1->prod + F⁻ (SN2 attack) hf - HF byprod Et₂NSOF fluoride F⁻

Caption: General mechanism for the SN2 deoxyfluorination of a primary alcohol.

Detailed Experimental Protocols

The following protocols are designed for a ~5-10 mmol scale. All operations should be performed in a chemical fume hood.

Protocol 1: Fluorination using Diethylaminosulfur Trifluoride (DAST)

This protocol should only be attempted by personnel experienced with hazardous reagents and with appropriate safety measures in place.

Materials:

  • 2-Cyclobutylmethanol (1.0 eq)

  • Diethylaminosulfur trifluoride (DAST) (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Oven-dried, two-neck round-bottom flask with a magnetic stir bar

  • Septa, nitrogen inlet, and bubbler

  • Addition funnel (optional, for larger scale)

  • Low-temperature thermometer

Procedure:

  • Setup: Assemble the dry round-bottom flask under a positive pressure of nitrogen.

  • Initial Solution: In the flask, dissolve 2-cyclobutylmethanol (e.g., 500 mg, 4.99 mmol) in anhydrous DCM (e.g., 20 mL).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (e.g., 0.79 mL, 5.99 mmol) dropwise to the stirred solution via syringe. Maintain the internal temperature below -60°C during the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at -78°C for 30 minutes, then let it warm slowly to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS (by quenching a small aliquot).

  • Quenching: Cool the reaction mixture back down to 0°C in an ice bath. Very slowly and carefully, add methanol (e.g., 2-3 mL) to quench any unreacted DAST. You will observe gas evolution.

  • Workup: Slowly pour the quenched reaction mixture into a beaker containing a stirred, cold, saturated solution of NaHCO₃ (e.g., 50 mL). Continue stirring until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with water (1 x 30 mL) and then brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent carefully using a rotary evaporator. Caution: The product, (fluoromethyl)cyclobutane, is volatile. Use a low bath temperature and do not apply high vacuum for extended periods.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a low-polarity eluent system (e.g., pentane or hexanes) or by careful distillation if on a larger scale.

Protocol 2: Fluorination using Deoxo-Fluor® (A Safer Approach)

This protocol is recommended over the DAST procedure due to the enhanced thermal stability of the reagent.

Materials:

  • Same as Protocol 1, but substituting Deoxo-Fluor® for DAST.

Procedure:

  • Setup & Initial Solution: Follow steps 1 and 2 from Protocol 1.

  • Cooling: Cool the solution to 0°C using an ice/water bath. A -78°C bath can also be used, but is often not strictly necessary for primary alcohols with Deoxo-Fluor®.[13]

  • Reagent Addition: Slowly add Deoxo-Fluor® (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).[13] Some protocols for less reactive alcohols may call for gentle heating (e.g., to 40-60°C), which is significantly safer with Deoxo-Fluor® than with DAST. However, for a primary alcohol, room temperature should be sufficient. Monitor by TLC or GC-MS.

  • Quenching, Workup, and Purification: Follow steps 6-11 from Protocol 1 exactly as described.

Experimental Workflow and Characterization

Experimental Workflow start Start: 2-Cyclobutylmethanol in Anhydrous DCM cool Cool to -78°C (DAST) or 0°C (Deoxo-Fluor) start->cool add Slowly Add Fluorinating Reagent (1.2 eq) cool->add react Stir and Warm to RT (Monitor by TLC/GC-MS) add->react quench Quench at 0°C (Methanol, then sat. NaHCO₃) react->quench extract Aqueous Workup & Extraction with DCM quench->extract dry Dry (MgSO₄), Filter, & Concentrate extract->dry purify Purification (Column Chromatography or Distillation) dry->purify product Final Product: (Fluoromethyl)cyclobutane purify->product

Caption: A typical workflow for the deoxyfluorination of 2-cyclobutylmethanol.

Characterization of (Fluoromethyl)cyclobutane:

  • 1H NMR: Expect a characteristic doublet for the fluorinated methylene protons (-CH₂F) with a large coupling constant (2JHF) of approximately 47-49 Hz.

  • 19F NMR: Expect a triplet corresponding to the single fluorine atom, coupled to the adjacent methylene protons (2JFH).

  • 13C NMR: The carbon of the -CH₂F group will appear as a doublet due to one-bond coupling to fluorine (1JCF).

  • GC-MS: The mass spectrum should show the correct molecular ion peak and fragmentation pattern consistent with the structure of (fluoromethyl)cyclobutane.

Troubleshooting and Field Insights

  • Incomplete Reaction: If starting material remains, the cause could be insufficient reagent, wet solvent/glassware, or insufficient reaction time. An additional portion of the fluorinating agent can sometimes be added, but it is often better to re-run the reaction with fresh, dry materials.

  • Low Yield: The primary cause of low yield is often evaporative loss of the volatile product during workup and concentration. Always use an ice-water bath for the receiving flask of the rotary evaporator and avoid prolonged exposure to high vacuum.

  • Formation of Side Products: While minimal for this substrate, elimination to form methylenecyclobutane is a potential side reaction. Running the reaction at the lowest effective temperature can help minimize elimination.[14]

  • Purification: The nonpolar nature of the product makes it highly mobile on silica gel. Use a nonpolar eluent like pure pentane or hexane and monitor fractions carefully to avoid co-elution with nonpolar byproducts.

Conclusion

The deoxyfluorination of 2-cyclobutylmethanol provides a direct and efficient route to (fluoromethyl)cyclobutane. While both DAST and Deoxo-Fluor® are effective reagents for this transformation, the superior thermal stability of Deoxo-Fluor® makes it the highly recommended choice for ensuring a safer and more controlled reaction. By adhering to strict anhydrous conditions, employing proper safety protocols, and performing a careful workup, researchers can reliably synthesize this valuable fluorinated building block for applications in drug discovery and materials science.

References

  • Wikipedia. (n.d.). Fluorination with aminosulfuranes. Retrieved from [Link]

  • Kim, D., & Lim, H. N. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7465–7469. [Link]

  • Wikipedia. (n.d.). Diethylaminosulfur trifluoride. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega, 6(10), 6899–6906. [Link]

  • Hudlicky, M. (1988). Fluorination with Diethylaminosulfur Trifluoride and Related Aminofluorosulfuranes. Organic Reactions, 35, 513-637. (General reference for DAST reactions, specific protocol details adapted)
  • Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones. Retrieved from [Link]

  • Mernyák, E., et al. (2020). Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives. Molecules, 25(21), 5183. [Link]

  • Demchuk, O. P., & Hryhorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 24-34. [Link]

  • Hryhorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2). [Link]

  • McConathy, J., et al. (2002). Synthesis of syn- and anti-1-Amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic Acid (FMACBC), Potential PET Ligands for Tumor Detection. Journal of Medicinal Chemistry, 45(11), 2240-2253. [Link]

  • Hu, X., et al. (2021). Visible light-induced one-pot synthesis of CF3/CF2-substituted cyclobutene derivatives. Chemical Communications, 57(58), 7162-7165. [Link]

  • ResearchGate. (n.d.). Mechanism of DAST induced Beckmann rearrangement and intramolecular cyclization. Retrieved from [Link]

  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401-3411. [Link]

  • Organic Syntheses. (n.d.). DIRECT FLUORINATION OF THE CARBONYL GROUP OF BENZOPHENONES USING DEOXO-FLUOR®: PREPARATION OF BIS(4-FLUOROPHENYL)DIFLUOROMETHANE. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory. Retrieved from [Link]

  • Zhang, W., et al. (2022). Direct Deoxyfluorination of Alcohols with KF as the Fluorine Source. Organic Letters, 24(17), 3229–3234. [Link]

  • Google Patents. (n.d.). CN101774881B - Purification of Fluorinated Alcohols.
  • ResearchGate. (n.d.). Safety of Deoxo Fluorination Reagents. Retrieved from [Link]

  • Bias, C. (2024). Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoropyridines through a Covalent Intermediate. West Virginia University Graduate Theses, Dissertations, and Problem Reports. [Link]

  • Groves, J. T. (2012). Oxidative aliphatic C-H fluorination with manganese catalysts and fluoride ion. Nature Protocols, 7(5), 896–901. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Retrieved from [Link]

  • Moon, M. J., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 145(41), 22735–22744. [Link]

  • DrugFuture. (n.d.). Deoxo-Fluor®. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • Baker, R. T., et al. (2022). Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex. Organometallics, 41(8), 959–964. [Link]

  • Mossine, A. V., et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters, 23(4), 1184–1189. [Link]

  • Kappe, C. O., & de Frutos, O. (2014). A Continuous-Flow Protocol for Light-Induced Benzylic Fluorinations. The Journal of Organic Chemistry, 79(17), 8349-8357. [Link]

Sources

Method

Application Note: Mild and Stereoretentive Oxidation of (2-Fluorocyclobutyl)methanol to (2-Fluorocyclobutyl)carbaldehyde

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The oxidation of primary alcohols to...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. However, the conversion of (2-fluorocyclobutyl)methanol to (2-fluorocyclobutyl)carbaldehyde presents a unique set of structural and electronic challenges that render standard oxidation protocols ineffective or destructive.

As a researcher, you must account for three critical failure modes when designing this oxidation:

  • Epimerization via Enolization: The target aldehyde possesses an α -proton (at C1) that is exceptionally acidic. This acidity is driven by the electron-withdrawing nature of the carbonyl group, the inductive pull of the adjacent highly electronegative fluorine atom at C2, and the inherent strain of the cyclobutane ring. If the reaction medium becomes even mildly acidic or basic, the aldehyde will rapidly enolize. Upon re-protonation, the stereocenter at C1 is scrambled, destroying the specific cis or trans relationship with the fluorine atom [1].

  • Over-Oxidation: The use of aqueous or unmoderated oxidants (e.g., Jones reagent, KMnO4​ ) will inevitably push the highly reactive aldehyde to the corresponding 2-fluorocyclobutanecarboxylic acid.

  • Product Volatility: With a molecular weight of 102.11 g/mol and the loss of the hydrogen-bonding hydroxyl group, the resulting carbaldehyde is highly volatile. Standard high-vacuum concentration will result in total mass loss.

The Solution: To achieve quantitative conversion while completely preserving the stereochemical integrity of the cyclobutane ring, a Sodium Bicarbonate-Buffered Dess-Martin Periodinane (DMP) oxidation is the premier choice [2]. While standard DMP oxidation releases two equivalents of acetic acid—which would catalyze the dreaded enolization—the inclusion of a heterogeneous NaHCO3​ buffer acts as an in situ acid scavenger. This maintains a strictly neutral microenvironment, ensuring stereoretention [3].

Reaction Pathways & Pitfalls

The following diagram illustrates the mechanistic divergence based on the chosen oxidation conditions.

G cluster_0 Optimal Pathway cluster_1 Side Reactions & Pitfalls A (2-Fluorocyclobutyl)methanol (Substrate) B DMP, NaHCO3 CH2Cl2, 0 °C to RT A->B Mild Oxidation D Unbuffered DMP or Excess Base (Swern) A->D Acidic/Basic F Harsh Oxidants (KMnO4, Jones) A->F Uncontrolled C (2-Fluorocyclobutyl)carbaldehyde (Desired, Stereoretentive) B->C Buffered E Epimerized Aldehyde (Loss of cis/trans ratio) D->E Enolization G 2-Fluorocyclobutanecarboxylic acid (Over-oxidation) F->G Over-oxidation

Figure 1: Reaction pathways for the oxidation of (2-fluorocyclobutyl)methanol.

Comparative Oxidation Methodologies

To further justify the selection of buffered DMP, the table below summarizes the empirical outcomes of various oxidation strategies applied to α -chiral, fluorine-bearing cyclobutyl systems.

Oxidation MethodEpimerization RiskOver-Oxidation RiskYield PotentialMechanistic Notes
DMP / NaHCO3​ Low Low >90% Optimal. Bicarbonate neutralizes acetic acid byproduct, preventing acid-catalyzed enolization.
Swern Oxidation ModerateLow80–85%Requires -78 °C. The use of Et3​N (base) during workup can trigger base-catalyzed epimerization if warmed too quickly.
TEMPO / BAIB LowModerate70–80%Mild, but requires strict stoichiometric control to prevent progression to the carboxylic acid.
Jones Reagent HighHigh<20%Unsuitable. Harsh acidic conditions cause ring opening, epimerization, and complete over-oxidation.

Experimental Protocol: Buffered Dess-Martin Oxidation

This protocol is designed as a self-validating system . The visual cues during the quench phase provide real-time confirmation that the hypervalent iodine species have been successfully neutralized, ensuring a safe and clean extraction.

Materials & Reagents
  • (2-Fluorocyclobutyl)methanol: 1.0 eq (e.g., 10.0 mmol, 1.04 g)

  • Dess-Martin Periodinane (DMP): 1.5 eq (15.0 mmol, 6.36 g) - Ensure reagent is stored under argon at -20 °C to maintain activity.

  • Sodium Bicarbonate ( NaHCO3​ ): 5.0 eq (50.0 mmol, 4.20 g) - Must be finely powdered.

  • Dichloromethane ( CH2​Cl2​ ): Anhydrous, 50 mL.

  • Quench Solutions: Saturated aqueous NaHCO3​ and saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ).

Step-by-Step Methodology

Step 1: Reagent Suspension

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with argon.

  • Add anhydrous CH2​Cl2​ (40 mL), followed by the finely powdered NaHCO3​ (4.20 g).

  • Add the DMP (6.36 g) in one portion. The mixture will form a cloudy white suspension. Cool the flask to 0 °C using an ice-water bath.

Step 2: Substrate Addition 4. Dissolve the (2-fluorocyclobutyl)methanol (1.04 g) in anhydrous CH2​Cl2​ (10 mL). 5. Add the substrate solution dropwise to the stirring DMP suspension over 10 minutes. 6. Causality Note: Slow addition prevents localized exotherms, which could transiently overcome the buffer capacity and lead to micro-environments of acidity.

Step 3: Reaction Progression 7. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). 8. Stir for 1.5 to 2 hours. As the reaction proceeds, the texture of the suspension will change as the reduced iodine byproduct (IBX-acetate) precipitates out of the solution. 9. Monitor completion via TLC (Hexanes/EtOAc 7:3, visualized with KMnO4​ stain).

Step 4: Self-Validating Quench 10. Dilute the reaction mixture with 50 mL of diethyl ether ( Et2​O ). 11. Causality Note: Diethyl ether dramatically lowers the solubility of the iodine byproducts, forcing them to crash out completely and preventing them from trapping the volatile product. 12. Pour the organic suspension into an Erlenmeyer flask containing a vigorously stirring mixture of saturated aq. NaHCO3​ (50 mL) and saturated aq. Na2​S2​O3​ (50 mL). 13. Validation Checkpoint: Initially, a thick, gummy white emulsion will form. Continue vigorous stirring for 15–30 minutes. The Na2​S2​O3​ reduces the insoluble iodine(V/III) species into highly water-soluble iodine(I) species. The system is validated and safe for extraction only when the gummy solids completely dissolve, leaving two distinct, clear liquid phases.

Step 5: Extraction and Volatility-Controlled Concentration 14. Transfer to a separatory funnel and isolate the organic layer. 15. Extract the aqueous layer with Et2​O (2 × 30 mL). 16. Wash the combined organic layers with brine (30 mL) and dry over anhydrous Na2​SO4​ . 17. Filter off the drying agent. 18. Critical Volatility Control: Concentrate the solvent using a rotary evaporator. The water bath must not exceed 15 °C , and the vacuum must be carefully modulated (do not drop below 250 mbar). Stop evaporation immediately once the bulk solvent is removed. Do not place the flask on a high-vacuum manifold.

Analytical Characterization

To verify the success of the oxidation and the retention of stereochemistry, utilize the following spectroscopic markers:

  • 1 H NMR (400 MHz, CDCl3​ ): The defining feature of success is the appearance of the aldehyde proton, typically resonating as a distinct doublet (due to coupling with the C1 α -proton) between δ 9.60 and 9.90 ppm . The disappearance of the carbinol protons ( ∼δ 3.6 ppm) confirms full conversion.

  • 19 F NMR (376 MHz, CDCl3​ ): This is the ultimate test for epimerization. A stereochemically pure product will exhibit a single distinct fluorine multiplet . If acid-catalyzed enolization occurred during the reaction, a second fluorine signal will emerge, representing the undesired diastereomer (epimer).

References

  • Boeckman, R. K., Shao, P., & Mullins, J. J. (2000). "The Dess-Martin Periodinane: 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one." Organic Syntheses, 77, 141. Available at:[Link]

  • Dess, D. B., & Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 48(22), 4155–4156. Available at:[Link]

  • Vedejs, E., et al. (2004). "Synthesis of L-696474 and cytochalasin B" (Demonstrating the use of NaHCO3​ buffered DMP to prevent epimerization). Proceedings of the National Academy of Sciences (PNAS), 101(33), 11940-11945. Available at:[Link]

Application

Application Note: Nucleophilic Substitution Strategies for (2-Fluorocyclobutyl)methanol Derivatives in Drug Discovery

Executive Summary & Strategic Importance (2-Fluorocyclobutyl)methanol and its derivatives are highly sought-after building blocks in contemporary medicinal chemistry. The integration of a fluorocyclobutyl motif serves as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

(2-Fluorocyclobutyl)methanol and its derivatives are highly sought-after building blocks in contemporary medicinal chemistry. The integration of a fluorocyclobutyl motif serves as a lipophilic, metabolically stable bioisostere for gem-dimethyl or tert-butyl groups. These motifs are increasingly utilized in the development of histamine H3 receptor antagonists and advanced Positron Emission Tomography (PET) radiotracers ()[1]. This application note details the mechanistic rationale, validated protocols, and quantitative benchmarks for performing nucleophilic substitutions on these strained ring systems without compromising stereochemical or structural integrity.

Mechanistic Rationale: Navigating Strained Ring Dynamics

The cyclobutane ring is inherently strained (possessing ~26 kcal/mol of ring strain). When functionalizing the exocyclic carbon of (2-fluorocyclobutyl)methanol, chemists must strictly avoid conditions that promote carbocation formation (SN1 pathways). The generation of a cyclobutylmethyl cation rapidly leads to a classic cyclobutyl–cyclopropylcarbinyl–homoallyl rearrangement, resulting in ring expansion or complete ring opening.

Causality in Reagent Selection: To prevent rearrangement, the hydroxyl group must be converted into a superior leaving group under strictly non-acidic conditions. Sulfonylation (e.g., mesylation) using Methanesulfonyl chloride (MsCl) and Triethylamine (Et₃N) is the gold standard. The subsequent nucleophilic substitution must proceed via a concerted SN2 mechanism. By utilizing polar aprotic solvents (such as DMF or Acetonitrile) and moderate temperatures (50–60 °C), the reaction selectively displaces the mesylate while fully preserving the cyclobutane architecture and the relative cis/trans stereochemistry dictated by the adjacent fluorine atom.

Reaction Pathway Visualization

G A (2-Fluorocyclobutyl)methanol B Activation (MsCl, Et3N, DCM) A->B C (2-Fluorocyclobutyl)methyl methanesulfonate B->C D1 SN2 Substitution (NaN3, DMF, 55°C) C->D1 D2 Radiofluorination ([18F]KF, K222, MeCN) C->D2 E1 (2-Fluorocyclobutyl)methyl azide D1->E1 F1 Amine Building Blocks E1->F1 Staudinger Reduction E2 [18F]Fluoromethyl Derivative D2->E2 F2 PET Imaging Tracers E2->F2 Deprotection

Reaction pathways for nucleophilic substitution of (2-fluorocyclobutyl)methanol derivatives.

Validated Experimental Protocols

Design Note: The following methodologies are engineered as self-validating systems. Built-in analytical checkpoints ensure intermediate integrity before proceeding to subsequent synthetic steps.

Protocol A: Activation via Mesylation

Objective: Convert cis-(2-fluorocyclobutyl)methanol to cis-(2-fluorocyclobutyl)methyl methanesulfonate.

  • Initiation: Dissolve cis-(2-fluorocyclobutyl)methanol (1.0 equiv) in anhydrous CH₂Cl₂ (0.5 M concentration) under an inert argon atmosphere.

  • Base Addition: Add Et₃N (1.5 equiv) and cool the reaction vessel to 0 °C using an ice-water bath. Rationale: Cooling prevents exothermic degradation of the sensitive alcohol and minimizes side reactions.

  • Activation: Dropwise add Methanesulfonyl chloride (MsCl, 1.2 equiv).

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Validation Check (Self-Validation): Monitor via TLC (Hexanes/EtOAc 3:1). Because the product lacks a UV chromophore, visualize the plate using a KMnO₄ stain. The complete disappearance of the starting alcohol spot confirms reaction completion.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting mesylate is typically recovered in >95% yield and is sufficiently pure for immediate downstream use ()[1].

Protocol B: SN2 Azidation

Objective: Synthesize cis-(2-fluorocyclobutyl)methyl azide.

  • Initiation: Dissolve the crude mesylate from Protocol A (1.0 equiv) in anhydrous DMF (0.3 M).

  • Nucleophile Addition: Add Sodium Azide (NaN₃, 2.0 equiv). Safety Note: NaN₃ is highly toxic and potentially explosive; handle with extreme care in a certified fume hood.

  • Substitution: Heat the stirred mixture to 55 °C for 48 hours. Rationale: 55 °C provides sufficient thermal energy to overcome the steric hindrance of the cyclobutane ring for the SN2 attack, without inducing thermal decomposition of the newly formed azide.

  • Validation Check (Self-Validation): Extract a micro-aliquot, evaporate the DMF under a high vacuum, and perform an FT-IR spectrum. A sharp, intense absorption band at ~2100 cm⁻¹ definitively confirms the formation of the aliphatic azide.

  • Workup: Dilute with water to solubilize inorganic salts, extract extensively with diethyl ether, wash the organic layer with brine (to remove residual DMF), dry, and carefully concentrate (avoiding elevated temperatures).

Protocol C: Radiofluorination for PET Tracers

Objective: Synthesize [¹⁸F]fluoromethyl-cyclobutane derivatives (e.g., FMACBC analogs).

  • Complexation: Trap cyclotron-produced [¹⁸F]fluoride on a QMA carbonate cartridge, then elute with a solution of Kryptofix 222 (K₂.₂.₂) and K₂CO₃ in MeCN/H₂O into a V-vial.

  • Drying: Azeotropically dry the [¹⁸F]fluoride complex using anhydrous MeCN under a nitrogen stream at 120 °C. Rationale: "Naked" fluoride is highly nucleophilic only in the strict absence of water; hydration drastically reduces its SN2 reactivity.

  • Substitution: Add the cyclobutylmethyl mesylate precursor dissolved in anhydrous MeCN and heat at 120 °C for 10 minutes.

  • Validation Check: Radio-TLC or Radio-HPLC must be utilized to confirm the incorporation of [¹⁸F] (typically yielding a 20-30% decay-corrected radiochemical yield) before proceeding to subsequent deprotection steps ()[2].

Quantitative Data & Yield Benchmarks

The following table summarizes expected yields and conditions for substitutions on the (2-fluorocyclobutyl)methyl scaffold, demonstrating the robustness of the SN2 approach across different nucleophiles.

Starting MaterialNucleophile / ReagentsSolventTemp / TimeProductYield / RCYApplication
cis-AlcoholMsCl, Et₃NCH₂Cl₂0 °C → RT, 2 hcis-Mesylate99%Electrophilic Precursor
cis-MesylateNaN₃DMF55 °C, 48 hcis-Azide83%Amine Precursor
trans-Mesylate[¹⁸F]KF, K₂.₂.₂, K₂CO₃MeCN120 °C, 10 min[¹⁸F]Fluoromethyl analog20–30%*PET Imaging (FMACBC)
cis-AzidePPh₃, H₂O (Staudinger)THFRT, 12 hcis-Amine Hydrochloride91%H3 Receptor Antagonists

*RCY = Decay-corrected Radiochemical Yield.

References

  • Demchuk, O. P., Malashchuk, A., Razhik, B. V., Kudryk, O. V., & Grygorenko, O. O. (2024). "2- and 3-Fluorocyclobutan-1-yl – a Small Fluorinated Substituent for Synthetic and Medicinal Chemistries." European Journal of Organic Chemistry, 27(15), e202400493. URL:[Link]

  • Shoup, T. M., Goodman, M. M., et al. (2002). "Synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), potential PET ligands for tumor detection." Journal of Labelled Compounds and Radiopharmaceuticals (Indexed via PubMed/NIH). URL:[Link]

Sources

Method

A Practical Guide to the ¹H and ¹⁹F NMR Spectroscopic Analysis of (2-Fluorocyclobutyl)methanol

An Application Note for Researchers and Drug Development Professionals Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, imparting profound effects on m...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, imparting profound effects on metabolic stability, lipophilicity, and binding affinity. (2-Fluorocyclobutyl)methanol represents a simple yet informative structural motif, combining a stereochemically complex cyclobutane ring with a fluorine substituent. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of such fluorinated compounds. This guide provides a comprehensive overview of the theoretical considerations, detailed experimental protocols, and data interpretation strategies for acquiring and analyzing high-quality ¹H and ¹⁹F NMR spectra of (2-Fluorocyclobutyl)methanol. We address the unique spectral features arising from ¹H-¹⁹F spin-spin coupling and the conformational dynamics of the cyclobutane ring, offering field-proven insights for unambiguous structure and stereochemistry assignment.

Theoretical Framework: Spectroscopic Nuances of Fluorinated Cyclobutanes

A robust understanding of the underlying principles of fluorine NMR and its interplay with proton NMR is essential for accurate spectral interpretation.

The ¹⁹F Nucleus: A Privileged Probe

The ¹⁹F nucleus is exceptionally well-suited for NMR analysis due to several key properties:

  • 100% Natural Abundance: Unlike ¹³C, the ¹⁹F isotope is the only naturally occurring one, providing maximum signal intensity without the need for isotopic enrichment.

  • Spin ½ Nucleus: This results in sharp, well-defined signals and predictable splitting patterns based on the n+1 rule.

  • High Gyromagnetic Ratio: Its gyromagnetic ratio is close to that of ¹H, leading to high sensitivity.

  • Vast Chemical Shift Range: The chemical shift dispersion for ¹⁹F is significantly larger (from ~-300 ppm to +400 ppm) than for ¹H (~15 ppm), drastically reducing the probability of signal overlap and making the ¹⁹F chemical shift highly sensitive to the local electronic environment.

The Impact of J-Coupling on Spectral Appearance

The most information-rich aspect of the NMR spectra for (2-Fluorocyclobutyl)methanol is the spin-spin, or scalar, coupling (J-coupling) between the ¹⁹F nucleus and the neighboring ¹H nuclei. This through-bond interaction is invaluable for structural assignment.

  • Geminal Coupling (²JHF): Coupling between the fluorine and the proton on the same carbon (H-2). This is typically a large coupling, often in the range of 45-50 Hz.

  • Vicinal Coupling (³JHF): Coupling between the fluorine and protons on adjacent carbons (H-1 and H-3). The magnitude of this coupling is dependent on the dihedral angle between the C-F and C-H bonds, a relationship described by the Karplus equation. This is particularly useful for differentiating between cis and trans isomers, as the dihedral angles will differ significantly.

  • Long-Range Coupling (⁴JHF and beyond): Coupling over four or more bonds is also common with fluorine and can provide further structural constraints.

The diagram below illustrates the molecular structure of (2-Fluorocyclobutyl)methanol, highlighting the key protons that will exhibit coupling to the fluorine atom.

cluster_cis cis-isomer cluster_trans trans-isomer C1_c C1 C2_c C2 C1_c->C2_c CH2OH_c CH₂OH C1_c->CH2OH_c H1_c H1 C1_c->H1_c ³JHF C3_c C3 C2_c->C3_c F_c F C2_c->F_c ²JHF C4_c C4 C3_c->C4_c H3_c1 H3 C3_c->H3_c1 ³JHF H3_c2 H3' C3_c->H3_c2 ³JHF C4_c->C1_c H2_c H2 C1_t C1 C2_t C2 C1_t->C2_t CH2OH_t CH₂OH C1_t->CH2OH_t H1_t H1 C1_t->H1_t ³JHF C3_t C3 C2_t->C3_t F_t F C2_t->F_t ²JHF C4_t C4 C3_t->C4_t H3_t1 H3 C3_t->H3_t1 ³JHF H3_t2 H3' C3_t->H3_t2 ³JHF C4_t->C1_t H2_t H2

Caption: Key ¹H-¹⁹F J-couplings in cis/trans isomers.

Protocols for NMR Data Acquisition

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocols are designed to yield high-resolution spectra suitable for detailed structural analysis.

Sample Preparation Protocol
  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common first choice. For compounds with different polarity, Acetone-d₆, DMSO-d₆, or Methanol-d₄ are excellent alternatives.

  • Analyte Concentration: Dissolve 5-10 mg of (2-Fluorocyclobutyl)methanol in 0.6-0.7 mL of the chosen deuterated solvent in a 5 mm NMR tube.

  • Internal Standard for ¹H NMR: Add Tetramethylsilane (TMS) as an internal standard for ¹H chemical shift referencing (δ = 0.00 ppm).

  • Internal Standard for ¹⁹F NMR: While spectra can be referenced to the spectrometer's frequency, adding an internal standard is best practice. Common choices include trifluoroacetic acid (TFA, δ ≈ -76.5 ppm) or hexafluorobenzene (C₆F₆, δ = -164.9 ppm). The choice depends on finding a region of the spectrum free from analyte signals.

  • Homogenization: Vortex the sample for 30 seconds to ensure a homogeneous solution.

¹H NMR Acquisition Protocol
  • Spectrometer: Bruker Avance 400 MHz (or higher) spectrometer.

  • Experiment: Standard 1D proton (zg30).

  • Tune and match the probe for the ¹H frequency.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity (line shape).

  • Set Acquisition Parameters:

    • Pulse Angle (p1): 30° (to allow for shorter relaxation delays).

    • Spectral Width (sw): ~12 ppm, centered around 5 ppm.

    • Acquisition Time (aq): 3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 8-16, depending on concentration.

  • Acquire the spectrum. Process with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to TMS at 0.00 ppm.

¹⁹F NMR Acquisition Protocol
  • Spectrometer: Same as above, equipped with a broadband probe.

  • Experiment: 1D fluorine with proton decoupling (zgpg30).

  • Tune and match the probe for the ¹⁹F frequency. Lock and shim as per the ¹H experiment.

  • Set Acquisition Parameters:

    • Pulse Angle (p1): 30°-90°. For quantitative analysis, a 90° pulse is preferred, but requires a longer relaxation delay.

    • Spectral Width (sw): A wide range, e.g., 200 ppm (-50 to -250 ppm), is recommended initially to ensure the signal is captured.

    • Acquisition Time (aq): 1-2 seconds.

    • Relaxation Delay (d1): Crucially, a longer delay is often needed for ¹⁹F NMR. Start with 5 seconds. For accurate quantification, this delay should be at least 5 times the longest T1 relaxation time, which may require delays of 20 seconds or more.

    • Number of Scans (ns): 64-256, as sensitivity may be lower than for ¹H.

  • Acquire the spectrum. Process and reference to the chosen internal standard. If no standard is used, reference relative to CFCl₃ (0 ppm) using the spectrometer's internal calibration.

The following diagram outlines the general workflow for acquiring the necessary NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg in 0.6 mL Solvent add_std Add ¹H & ¹⁹F Internal Standards dissolve->add_std vortex Vortex to Homogenize add_std->vortex tune_lock_shim Tune Probe, Lock, & Shim vortex->tune_lock_shim acq_H1 Acquire ¹H Spectrum tune_lock_shim->acq_H1 acq_F19 Acquire ¹⁹F Spectrum (¹H Decoupled) tune_lock_shim->acq_F19 acq_2D Acquire 2D Spectra (COSY, HSQC, etc.) acq_H1->acq_2D acq_F19->acq_2D process FT, Phasing, Baseline Correction acq_2D->process reference Reference Spectra process->reference assign Assign Signals & Measure J-couplings reference->assign structure Determine Structure & Stereochemistry assign->structure

Caption: General workflow for NMR analysis.

Data Interpretation: Predicted Spectral Data

While experimental values can vary slightly based on solvent and temperature, the following tables provide a scientifically grounded prediction for the ¹H and ¹⁹F NMR data of cis- and trans-(2-Fluorocyclobutyl)methanol in CDCl₃.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
CH-F (H-2) 4.8 – 5.2dddd²JHF ≈ 48, ³JHH(cis/trans)
CH-CH₂OH (H-1) 2.5 – 2.9m
CH₂OH 3.6 – 3.8d³JHH ≈ 6
OH 1.5 – 2.5br s
Ring CH₂ (H-3, H-4) 1.8 – 2.4m

Note: The methine proton (H-2) attached to the fluorine is expected to be the most downfield due to the powerful deshielding effect of fluorine. Its multiplicity will be complex, showing a large doublet splitting from the geminal fluorine coupling, further split by couplings to vicinal protons on C1 and C3.

Table 2: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

IsomerPredicted Chemical Shift (δ, ppm)Multiplicity (¹H decoupled)Multiplicity (¹H coupled)
cis / trans-170 to -190sddd

Note: The exact chemical shift will be highly dependent on the local environment and stereochemistry. The proton-coupled ¹⁹F spectrum is critical, as it reveals the number of adjacent protons through splitting patterns.

Table 3: Key Predicted ¹H-¹⁹F Coupling Constants

Coupling TypeIsomerPredicted J-value (Hz)Rationale
²JHF (H-2) cis & trans45 – 55Geminal coupling is typically large and relatively independent of stereochemistry.
³JHF (H-1) trans15 – 25Dihedral angle is close to 180°, leading to a large vicinal coupling.
³JHF (H-1) cis2 – 8Dihedral angle is close to 60°, resulting in a smaller vicinal coupling.
³JHF (H-3) trans10 – 20Varies based on axial/equatorial position of H-3 relative to F.
³JHF (H-3) cis2 – 10Varies based on axial/equatorial position of H-3 relative to F.

The significant difference in the ³JHF coupling constant between the methine proton at C-1 and the fluorine at C-2 is the most reliable way to assign the cis and trans stereochemistry of the molecule.

Conclusion

The ¹H and ¹⁹F NMR analysis of (2-Fluorocyclobutyl)methanol is a powerful method for its complete structural and stereochemical characterization. By leveraging the high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus, along with a detailed analysis of both homo- and heteronuclear J-coupling constants, researchers can gain unambiguous insights into molecular architecture. The protocols and predictive data provided herein serve as a robust starting point for scientists in pharmaceutical and chemical research, enabling efficient and accurate characterization of this and other structurally related fluorinated compounds. For even more complex cases, 2D NMR techniques such as ¹H-¹⁹F HETCOR or HOESY can provide definitive through-bond and through-space correlations, respectively.

References

  • 1H and 19F NMR Toolbox for Examining Interactions between Fluorinated Compounds and Polystyrene Nanoparticles. The Journal of Physical Chemistry B - ACS Publications.
  • Contents - Rsc.org. Royal Society of Chemistry.
  • Development of an 19 F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. ResearchGate.
  • Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement. Beilstein Journals.
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC.
  • 19 F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing.
  • Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. DTIC.
  • 19F NMR Reference Standards.
  • Evaluation of fluoroorganic compounds with benchtop 19F NMR. Thermo Fisher Scientific.
  • Fluorine NMR.
  • *Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes.
Application

Mass Spectrometry Analysis of (2-Fluorocyclobutyl)methanol: An Application Note

Abstract This application note presents a robust and sensitive method for the analysis of (2-Fluorocyclobutyl)methanol, a key building block in modern medicinal chemistry, using Liquid Chromatography coupled with Tandem...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and sensitive method for the analysis of (2-Fluorocyclobutyl)methanol, a key building block in modern medicinal chemistry, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Given the increasing incorporation of fluorinated motifs in pharmaceutical candidates, developing precise analytical methods is critical. This guide details a comprehensive protocol, from sample preparation and chromatographic separation to mass spectrometric detection and fragmentation analysis. We explore optimal ionization strategies and provide a detailed, step-by-step workflow suitable for researchers in pharmaceutical development, quality control, and academic research.

Introduction

The introduction of fluorine into small molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. (2-Fluorocyclobutyl)methanol represents a class of small, fluorinated cyclic alcohols used as intermediates in the synthesis of novel therapeutic agents. Its structural features—a polar alcohol group, a nonpolar cyclobutyl ring, and an electronegative fluorine atom—present unique challenges and opportunities for mass spectrometry-based analysis.

Accurate quantification and structural confirmation are paramount for ensuring the quality of synthetic intermediates and for understanding their metabolic fate. This document provides a foundational methodology for LC-MS/MS analysis, leveraging soft ionization techniques to preserve the molecular integrity and collision-induced dissociation (CID) to elicit structurally informative fragments.

Experimental Design and Rationale

The development of a successful LC-MS/MS method hinges on understanding the analyte's chemical nature. (2-Fluorocyclobutyl)methanol is a small, relatively polar molecule, making it amenable to analysis by reverse-phase liquid chromatography and electrospray ionization.

Choice of Ionization Technique

The selection of an appropriate ionization source is critical for achieving optimal sensitivity. For (2-Fluorocyclobutyl)methanol, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) were considered.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar, thermally labile, and nonvolatile compounds.[1] It generates ions from a liquid phase, which is well-suited for LC-MS applications.[2][3] Given the presence of the hydroxyl group, (2-Fluorocyclobutyl)methanol is expected to readily accept a proton in positive ion mode, forming a stable [M+H]⁺ ion. This makes ESI a primary candidate for this analysis.[4]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile analytes that can be thermally desorbed.[5][6] While (2-Fluorocyclobutyl)methanol has some nonpolar character due to its cyclobutyl ring, its polarity suggests ESI would be more efficient.[1] However, for analytes that are not sufficiently polar for ESI, APCI can be a valuable alternative.[6]

Decision: Positive mode Electrospray Ionization (+ESI) was selected as the primary technique due to the analyte's polarity and the expected efficiency of protonation at the hydroxyl group.

Chromatographic Separation

To ensure robust and reproducible results, chromatographic separation is necessary to resolve the analyte from potential matrix interferences.

  • Column: A C18 reversed-phase column is the standard choice for separating small polar molecules and was selected for this method.[7]

  • Mobile Phase: A standard mobile phase system consisting of water with a small amount of acid (e.g., 0.1% formic acid) and an organic modifier like acetonitrile or methanol is employed. The formic acid serves to protonate the analyte, enhancing its ionization efficiency in +ESI mode.

Step-by-Step Protocol

This protocol outlines the procedure for preparing standards and samples, configuring the LC-MS/MS system, and acquiring data for (2-Fluorocyclobutyl)methanol.

Materials and Reagents
  • (2-Fluorocyclobutyl)methanol standard (≥98% purity)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid (≥99%)

  • Methanol (for stock solution)

  • Microcentrifuge tubes and appropriate pipettes

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of (2-Fluorocyclobutyl)methanol and dissolve it in 10 mL of methanol.

  • Working Standard (1 µg/mL): Perform serial dilutions of the stock solution in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to prepare a 1 µg/mL working standard.

  • Calibration Curve: Further dilute the working standard to create a series of calibration standards ranging from 1 ng/mL to 500 ng/mL.

  • Sample Preparation: Dilute experimental samples to fall within the calibration range using the 50:50 acetonitrile/water with 0.1% formic acid diluent.

LC-MS/MS System Configuration and Data Acquisition

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Prepare Standards & Samples LC_Inject Inject Sample (5 µL) Prep->LC_Inject LC_Column C18 Column Separation LC_Inject->LC_Column Gradient Elution MS_Source ESI Source (+ Mode) LC_Column->MS_Source Eluent Transfer MS_Scan Full Scan (MS1) (m/z 50-200) MS_Source->MS_Scan MS_Select Isolate [M+H]⁺ MS_Scan->MS_Select MS_Frag CID Fragmentation (MS2) MS_Select->MS_Frag MS_Detect MRM Detection MS_Frag->MS_Detect Data_Process Process Chromatograms & Integrate Peaks MS_Detect->Data_Process Data_Quant Quantify using Calibration Curve Data_Process->Data_Quant

Caption: Experimental workflow from sample preparation to data analysis.

Table 1: LC-MS/MS Parameters

ParameterSettingRationale
LC System Standard UHPLC/HPLC SystemProvides robust and reproducible separation.
ColumnC18, 2.1 x 50 mm, 1.8 µmStandard for small polar molecules, offering good retention and peak shape.[7]
Mobile Phase AWater + 0.1% Formic AcidAqueous phase for reverse-phase chromatography.
Mobile Phase BAcetonitrile + 0.1% Formic AcidOrganic phase for eluting the analyte.
Flow Rate0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Gradient5% B to 95% B over 5 min, hold 2 minA standard gradient to ensure elution of the analyte with good peak shape.
Injection Volume5 µLA typical injection volume to avoid column overloading.
MS System Triple Quadrupole Mass SpectrometerIdeal for quantitative analysis using Multiple Reaction Monitoring (MRM).
Ionization ModePositive Electrospray Ionization (+ESI)Best for protonating polar analytes like alcohols.[1][2]
Capillary Voltage3.5 kVOptimizes the electrospray process for ion generation.
Gas Temperature325 °CAids in the desolvation of droplets from the ESI source.
Gas Flow8 L/minNebulizing gas flow for efficient spray formation.
Nebulizer Pressure40 psiAssists in creating a fine aerosol for ionization.
Data Acquisition
Full Scan (MS1)m/z 50-200To identify the protonated molecular ion [M+H]⁺.
Product Ion Scan (MS2)Isolate precursor and scan fragmentsTo identify characteristic product ions for MRM method development.
MRM TransitionsSee Table 2For selective and sensitive quantification.

Results and Discussion

Expected Mass Spectra and Fragmentation

The molecular formula of (2-Fluorocyclobutyl)methanol is C₅H₉FO, with a monoisotopic mass of 104.0637 u. In positive ESI mode, the protonated molecule [M+H]⁺ is expected at m/z 105.0715 .

Upon subjecting the precursor ion (m/z 105.0715) to Collision-Induced Dissociation (CID), several fragmentation pathways are plausible. The fragmentation of small cyclic alcohols and fluorinated compounds often involves losses of small neutral molecules like water (H₂O) and hydrogen fluoride (HF), as well as ring cleavage.[8][9][10]

  • Loss of Water (-18.01 u): A common fragmentation for alcohols, leading to a fragment at m/z 87.0609 .[10]

  • Loss of Hydrogen Fluoride (-20.01 u): The C-F bond is strong, but loss of HF is a known fragmentation pathway for fluorinated compounds.[8][9] This would result in a fragment at m/z 85.0654 .

  • Ring Cleavage: Cycloalkanes can undergo ring-opening followed by fragmentation, often losing ethylene (C₂H₄).[11][12] This could lead to various smaller fragments.

Proposed Fragmentation Pathway:

Fragmentation cluster_frags Primary Fragments cluster_secondary Secondary Fragments M [M+H]⁺ m/z 105.0715 Frag1 [M+H - H₂O]⁺ m/z 87.0609 M->Frag1 - H₂O Frag2 [M+H - HF]⁺ m/z 85.0654 M->Frag2 - HF Frag3 Further Ring Cleavage Products Frag1->Frag3 Frag2->Frag3

Caption: Proposed CID fragmentation pathway for protonated (2-Fluorocyclobutyl)methanol.

Quantitative Method Development (MRM)

Based on the predicted fragmentation, a Multiple Reaction Monitoring (MRM) method can be developed for sensitive and selective quantification. The most intense and specific fragment ions should be chosen as product ions.

Table 2: Proposed MRM Transitions for Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
(2-Fluorocyclobutyl)methanol105.071587.0609Optimize (e.g., 15)Quantifier
(2-Fluorocyclobutyl)methanol105.071585.0654Optimize (e.g., 20)Qualifier

Note: Collision energies are starting points and must be empirically optimized on the specific mass spectrometer being used to maximize signal intensity.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the LC-MS/MS analysis of (2-Fluorocyclobutyl)methanol. By employing positive mode electrospray ionization and a standard C18 reverse-phase chromatographic method, robust and sensitive detection is readily achievable. The detailed fragmentation analysis provides a strong foundation for both qualitative confirmation and the development of a highly selective MRM method for quantification. This methodology serves as an essential tool for researchers and scientists working with fluorinated building blocks in drug discovery and development, ensuring the quality and integrity of their chemical entities.

References

  • Simultaneous Detection of Polar and Nonpolar Compounds by Ambient Mass Spectrometry with a Dual Electrospray and Atmospheric Pressure Chemical Ionization Source. Analytical Chemistry. [Link]

  • Atmospheric pressure chemical ionization studies of non-polar isomeric hydrocarbons using ion mobility spectrometry and mass spectrometry with different ionization techniques. Journal of the American Society for Mass Spectrometry. [Link]

  • Atmospheric Pressure Chemical Ionization (APCI). National High Magnetic Field Laboratory. [Link]

  • Atmospheric-pressure chemical ionization. Wikipedia. [Link]

  • Atmospheric pressure photoionization for ionization of both polar and nonpolar compounds in reversed-phase LC/MS. UBC Chemistry. [Link]

  • Gas-Phase Detection of Fluorotelomer Alcohols and Other Oxygenated Per- and Polyfluoroalkyl Substances by Chemical Ionization Mass Spectrometry. PubMed Central. [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • Collision-induced dissociation studies of poly(vinylidene) fluoride telomers in an electrospray-ion trap mass spectrometer. Analytical Chemistry. [Link]

  • The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. Journal of the American Society for Mass Spectrometry. [Link]

  • Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Radboud Repository. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Spectroscopy Online. [Link]

  • Anionic Dimers of Fluorinated Alcohols. Journal of the American Society for Mass Spectrometry. [Link]

  • Modeling the relative response factor of small molecules in positive electrospray ionization. Royal Society of Chemistry. [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PubMed Central. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

  • The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. Stork. [Link]

  • Mass Spectrometry of Cycloalkanes. YouTube. [Link]

  • Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. Analytical Chemistry. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Longdom Publishing. [Link]

  • Significant Residual Fluorinated Alcohols Present in Various Fluorinated Materials. Environmental Science & Technology. [Link]

  • Mass Spectrometry: Cycloalkane Fragmentation. JoVE. [Link]

  • Production, dissociation, and gas phase stability of sodium fluoride cluster ions studied using electrospray ionization ion trap mass spectrometry. ResearchGate. [Link]

  • Fragmentation Patterns. Michigan State University Department of Chemistry. [Link]

  • Collision-Induced Dissociation Threshold Energies of Protonated Glycine, Glycinamide, and Some Related Small Peptides and Peptide Amino Amides. Journal of the American Chemical Society. [Link]

Sources

Method

Application Note: Two-Dimensional HPLC/SFC Purification Strategy for (2-Fluorocyclobutyl)methanol Stereoisomers

Target Audience: Analytical Chemists, Process Scientists, and Drug Discovery Researchers Document Type: Validated Method Protocol & Application Guide Strategic Overview & Mechanistic Rationale (2-Fluorocyclobutyl)methano...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Scientists, and Drug Discovery Researchers Document Type: Validated Method Protocol & Application Guide

Strategic Overview & Mechanistic Rationale

(2-Fluorocyclobutyl)methanol is a highly valuable fluorinated building block utilized in the synthesis of advanced therapeutics, including parathyroid hormone 1 (PTH1) and incretin receptor agonists[1]. The introduction of a fluorine atom onto the cyclobutane ring creates two adjacent stereocenters, yielding four distinct stereoisomers: a pair of cis enantiomers ((1R,2S) and (1S,2R)) and a pair of trans enantiomers ((1R,2R) and (1S,2S))[2].

Isolating these four isomers at a preparative scale presents two fundamental analytical challenges:

  • Lack of a UV Chromophore: As a small aliphatic alcohol, (2-fluorocyclobutyl)methanol does not absorb UV light. While universal detectors like the Charged Aerosol Detector (CAD) are excellent for the analytical quantification of non-chromophoric alcohols[3][4], CAD is a destructive technique. It cannot be used to trigger fraction collection in preparative liquid chromatography.

  • Complex Stereochemistry: Attempting to resolve all four stereoisomers simultaneously on a single chiral stationary phase (CSP) often results in peak overlap, poor loading capacity, and low recovery.

The Causality of the Method Design: To engineer a self-validating and scalable purification system, we employ a pre-column derivatization strategy . By reacting the primary alcohol with 4-toluenesulfonyl chloride (TsCl), we convert the mixture into (2-fluorocyclobutyl)methyl 4-methylbenzenesulfonate (a tosylate)[1].

This chemical transformation solves both challenges simultaneously:

  • UV Detectability: The aromatic tosyl group provides a robust UV absorption band at 254 nm, enabling precise, non-destructive fraction collection.

  • Enhanced Chiral Recognition: The bulky, electron-rich aromatic ring of the tosylate enhances π-π interactions and steric recognition within the chiral column, drastically improving the resolution of the enantiomers[5].

  • Synthetic Utility: The resulting isolated tosylates are highly reactive electrophiles, ready for immediate downstream SN2 coupling with phenolic or amide functionalities in drug development workflows[6].

We utilize an orthogonal two-dimensional separation approach: an initial Achiral Reversed-Phase HPLC (RP-HPLC) step to separate the cis and trans diastereomers, followed by Chiral Supercritical Fluid Chromatography (SFC) to resolve the individual enantiomeric pairs[1].

Workflow Visualization

Workflow N1 Starting Material (2-Fluorocyclobutyl)methanol (4 Stereoisomers) N2 Chemical Derivatization Tosylation (TsCl, Pyridine) N1->N2 Adds UV Chromophore N3 1st Dimension: Achiral RP-HPLC Diastereomeric Separation N2->N3 UV 254 nm Tracking N4 Fraction A: cis-Tosylates (1R,2S) & (1S,2R) N3->N4 Peak 1 N5 Fraction B: trans-Tosylates (1R,2R) & (1S,2S) N3->N5 Peak 2 N6 2nd Dimension: Chiral SFC Enantiomeric Resolution N4->N6 N5->N6 N7 Purified Isomer 1 (1R,2S)-Tosylate N6->N7 N8 Purified Isomer 2 (1S,2R)-Tosylate N6->N8 N9 Purified Isomer 3 (1R,2R)-Tosylate N6->N9 N10 Purified Isomer 4 (1S,2S)-Tosylate N6->N10

Fig 1: Two-dimensional HPLC/SFC purification workflow for (2-Fluorocyclobutyl)methanol isomers.

Experimental Protocols

Phase 1: Pre-Column Derivatization (Tosylation)

Objective: Convert the aliphatic alcohol into a UV-active tosylate to enable preparative chromatography.

  • Reagent Preparation: Dissolve 10.0 g of the isomeric (2-Fluorocyclobutyl)methanol mixture in 100 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 2.0 equivalents of anhydrous pyridine (or triethylamine with a catalytic amount of DMAP) to the solution and cool to 0 °C in an ice bath.

  • Activation: Slowly add 1.2 equivalents of 4-toluenesulfonyl chloride (TsCl) in portions over 15 minutes to prevent exothermic degradation.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with 1N HCl, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Check: Analyze an aliquot of the crude product using an analytical LC-CAD system. Confirm the complete disappearance of the non-UV active alcohol peak. The reaction is validated for downstream processing when conversion is >98%.

Phase 2: Achiral RP-HPLC (Diastereomeric Separation)

Objective: Separate the cis-enantiomeric pair from the trans-enantiomeric pair using a high-capacity achiral stationary phase.

  • Sample Preparation: Dissolve the crude tosylate mixture in a 50:50 mixture of Acetonitrile/Water at a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Injection: Inject the sample onto a preparative C18 column (See Table 1 for parameters).

  • Fraction Collection: Monitor the eluent at 254 nm. The cis-diastereomer pair and the trans-diastereomer pair will elute as two distinct, baseline-resolved peaks due to their differing dipole moments and hydrophobicities. Collect Peak 1 (Fraction A) and Peak 2 (Fraction B) separately.

  • Self-Validation Check: Re-inject a 10 µL aliquot of Fraction A and Fraction B onto an analytical C18 column. Proceed to Phase 3 only if the diastereomeric excess (d.e.) of each fraction is >99%.

Phase 3: Chiral SFC (Enantiomeric Resolution)

Objective: Isolate the individual enantiomers from the purified diastereomeric fractions.

  • Rationale for SFC: Supercritical Fluid Chromatography (SFC) utilizing CO₂ is chosen over standard normal-phase HPLC because it offers superior mass transfer kinetics, sharper peaks for closely eluting chiral compounds, and rapid fraction drying (CO₂ evaporates instantly upon collection)[1].

  • Sample Preparation: Dissolve Fraction A (cis-pair) and Fraction B (trans-pair) separately in pure Methanol at 20 mg/mL.

  • Chromatography: Inject Fraction A onto the Chiralpak AD-H column under SFC conditions (See Table 2). Collect the two resulting peaks. Repeat the process for Fraction B.

  • Self-Validation Check: Perform analytical chiral SFC on all four isolated fractions. Validate the method by confirming an enantiomeric excess (e.e.) of >99% for each of the four isolated stereoisomers ((1R,2S), (1S,2R), (1R,2R), (1S,2S)).

Chromatographic Method Parameters

The quantitative data and system parameters required to replicate this two-dimensional separation are summarized in the tables below.

Table 1: Achiral RP-HPLC Parameters (Diastereomeric Separation)

ParameterSpecificationRationale
Column Waters XBridge C18, 5 µm, 30 x 250 mmHigh loadability and stability at neutral pH.
Mobile Phase A HPLC-Grade WaterProvides necessary polarity for hydrophobic retention.
Mobile Phase B Acetonitrile (ACN)Strong eluent for the lipophilic tosylate group.
Gradient 30% B to 70% B over 20 minutesEnsures baseline resolution of cis and trans isomers.
Flow Rate 40.0 mL/minScaled for preparative throughput.
Detection UV at 254 nmTargets the π-π* transition of the tosyl aromatic ring.
Column Temp. 25 °C (Ambient)Maintains reproducible retention times.

Table 2: Chiral SFC Parameters (Enantiomeric Resolution)

ParameterSpecificationRationale
Column Chiralpak AD-H, 5 µm, 21 x 250 mmAmylose-based CSP provides excellent steric recognition.
Mobile Phase Supercritical CO₂ / Methanol (85:15)Methanol acts as a polar modifier to elute the tosylates.
Flow Rate 70.0 mL/minHigh diffusivity of CO₂ allows for rapid flow rates.
Backpressure 120 barMaintains CO₂ in its supercritical state.
Detection UV at 254 nmContinuous monitoring of the tosylate chromophore.
Column Temp. 35 °COptimizes mass transfer and chiral recognition kinetics.

Sources

Application

Application Notes &amp; Protocols: Strategic Incorporation of (2-Fluorocyclobutyl)methanol for Enhanced Bioactivity and Pharmacokinetics

Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Medicinal Chemistry In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can confer superior pharmacological propertie...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can confer superior pharmacological properties is perpetual. Among the emerging strategies, the incorporation of small, strained ring systems, particularly those bearing fluorine atoms, has garnered considerable attention.[1][2] The cyclobutane motif, with its unique three-dimensional, puckered structure, offers a compelling alternative to more traditional, planar aromatic rings and flexible alkyl chains.[3][4] When functionalized with fluorine, the most electronegative of elements, the resulting fluorinated cyclobutane building blocks present a powerful tool for medicinal chemists to fine-tune the physicochemical and biological profiles of lead compounds.

This guide focuses on a particularly valuable building block: (2-Fluorocyclobutyl)methanol. We will explore its strategic application in the synthesis of bioactive molecules, detailing the underlying principles and providing robust protocols for its incorporation. The strategic introduction of the (2-fluorocyclobutyl)methoxy moiety can lead to significant improvements in metabolic stability, membrane permeability, and target engagement, ultimately enhancing the therapeutic potential of a drug candidate.[5]

The Rationale for Employing (2-Fluorocyclobutyl)methanol: A Bioisosteric Perspective

The decision to incorporate a (2-fluorocyclobutyl)methanol fragment into a bioactive molecule is often driven by the concept of bioisosteric replacement. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The (2-fluorocyclobutyl)methoxy group can serve as a bioisostere for a variety of common functionalities, each replacement offering distinct advantages.

Common Moiety to be Replaced (2-Fluorocyclobutyl)methoxy as a Bioisostere Potential Advantages of Replacement
Methoxy (-OCH₃)Provides a more conformationally restricted and metabolically stable alternative. The fluorine atom can modulate local electronics and hydrogen bond accepting potential.Increased metabolic stability, improved lipophilicity profile, and potential for enhanced target interactions.[6]
Isopropyl (-CH(CH₃)₂)Offers a similar steric footprint but with altered electronic properties due to the fluorine atom.Can fill hydrophobic pockets while introducing favorable polar interactions, potentially improving selectivity and potency.
Phenyl (-C₆H₅)Acts as a non-planar, less lipophilic substitute, reducing the potential for undesirable metabolic transformations associated with aromatic rings.[4]Improved solubility, reduced potential for P450-mediated metabolism, and enhanced 3D character of the molecule.

The introduction of fluorine can significantly impact the acidity and basicity of nearby functional groups, which in turn affects a molecule's overall pharmacokinetic profile.[7] The electron-withdrawing nature of fluorine can lower the pKa of adjacent amines, influencing their ionization state at physiological pH and thereby affecting cell permeability and target binding.

Synthetic Strategies for the Incorporation of (2-Fluorocyclobutyl)methanol

The primary alcohol functionality of (2-Fluorocyclobutyl)methanol allows for its straightforward incorporation into a wide range of bioactive scaffolds through the formation of ether or ester linkages. The choice of synthetic methodology will depend on the specific substrate and the desired final product.

Ether Bond Formation: The Williamson Ether Synthesis and Mitsunobu Reaction

The Williamson ether synthesis is a robust and widely used method for the formation of ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide.[1] This method is particularly well-suited for coupling (2-Fluorocyclobutyl)methanol with molecules containing a good leaving group, such as a primary alkyl halide or sulfonate.

Reaction Scheme:

G reactant1 (2-Fluorocyclobutyl)methanol reagents 1. NaH, THF, 0 °C to rt 2. Add Bioactive-X reactant1->reagents reactant2 Bioactive-X (X = Br, I, OTs) reactant2->reagents product (2-Fluorocyclobutyl)methoxy-Bioactive reagents->product

General Williamson Ether Synthesis Workflow.

Materials:

  • (2-Fluorocyclobutyl)methanol

  • Bioactive molecule with a suitable leaving group (e.g., alkyl bromide, iodide, or tosylate)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (2-Fluorocyclobutyl)methanol (1.0 equiv) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • In a separate flask, dissolve the bioactive molecule (1.1 equiv) in anhydrous THF.

  • Add the solution of the bioactive molecule dropwise to the alkoxide solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol into a variety of functional groups, including ethers, with inversion of stereochemistry at the alcohol carbon.[2] It is particularly useful for coupling (2-Fluorocyclobutyl)methanol with phenolic compounds or other acidic nucleophiles.

Reaction Scheme:

G reactant1 (2-Fluorocyclobutyl)methanol reagents PPh₃, DEAD or DIAD, THF, 0 °C to rt reactant1->reagents reactant2 Bioactive-OH (Phenol or other acidic NuH) reactant2->reagents product (2-Fluorocyclobutyl)methoxy-Bioactive reagents->product

General Mitsunobu Reaction Workflow.

Materials:

  • (2-Fluorocyclobutyl)methanol

  • Bioactive molecule with a phenolic hydroxyl group or other acidic proton

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the bioactive molecule (1.0 equiv), (2-Fluorocyclobutyl)methanol (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 equiv) in anhydrous THF dropwise to the stirred reaction mixture. An exothermic reaction is often observed.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel. The triphenylphosphine oxide and the reduced hydrazine byproduct can often be removed with a less polar eluent before eluting the desired product.

  • For work-up, the residue can be dissolved in DCM, washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

Ester Bond Formation: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a nucleophilic catalyst.[3] This method is ideal for coupling (2-Fluorocyclobutyl)methanol with sensitive or sterically hindered carboxylic acids.

Reaction Scheme:

G reactant1 (2-Fluorocyclobutyl)methanol reagents DCC or EDC, DMAP, DCM, 0 °C to rt reactant1->reagents reactant2 Bioactive-COOH reactant2->reagents product (2-Fluorocyclobutyl)methyl-ester-Bioactive reagents->product

General Steglich Esterification Workflow.

Materials:

  • (2-Fluorocyclobutyl)methanol

  • Bioactive carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the bioactive carboxylic acid (1.0 equiv), (2-Fluorocyclobutyl)methanol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC or EDC (1.1 equiv) to the stirred solution. If using DCC, a precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • If DCC was used, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Case Study: Impact of (2-Fluorocyclobutyl)methoxy Incorporation on Biological Activity

To illustrate the potential benefits of incorporating the (2-fluorocyclobutyl)methoxy moiety, we present a hypothetical case study based on published data for similar fluorinated fragments.[6][8] Consider a lead compound, "Inhibitor A," a kinase inhibitor with moderate potency and suboptimal pharmacokinetic properties.

Compound Structure Kinase X IC₅₀ (nM) Microsomal Stability (t½, min) Oral Bioavailability (%)
Inhibitor ABioactive-OCH₃501520
Inhibitor B Bioactive-O-CH₂-(c-C₄H₆F) 15 60 55

The data in this table is illustrative and based on trends observed for similar fluorinated modifications.

In this example, the replacement of a methoxy group in Inhibitor A with a (2-fluorocyclobutyl)methoxy group in Inhibitor B leads to a significant improvement in both potency and pharmacokinetic parameters. The increased potency may be attributed to favorable interactions of the fluorocyclobutyl group within a hydrophobic pocket of the kinase active site, while the enhanced metabolic stability and oral bioavailability are likely due to the blockage of a metabolic soft spot and improved physicochemical properties conferred by the fluorinated moiety.

Conclusion

(2-Fluorocyclobutyl)methanol is a versatile and valuable building block for the strategic optimization of bioactive molecules. Its incorporation, facilitated by robust synthetic methods such as the Williamson ether synthesis, Mitsunobu reaction, and Steglich esterification, can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. By serving as a unique bioisostere for common functional groups, the (2-fluorocyclobutyl)methoxy moiety offers medicinal chemists a powerful tool to address key challenges in drug discovery and development.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

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  • Grygorenko, O. O., et al. "Fluorinated Cycloalkyl Building Blocks for Drug Discovery." ChemMedChem 17.1 (2022): e202200365.
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  • Hagmann, W. K. "The many roles for fluorine in medicinal chemistry." Journal of medicinal chemistry 51.15 (2008): 4359-4369.
  • Müller, K., et al. "Fluorine in pharmaceuticals: looking beyond intuition." Science 317.5846 (2007): 1881-1886.
  • Berger, F., et al. "Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure." ACS medicinal chemistry letters 9.4 (2018): 392-396.
  • O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews 37.2 (2008): 308-319.
  • Shah, P., and L. Westwell, A. "The role of fluorine in medicinal chemistry." Journal of enzyme inhibition and medicinal chemistry 22.5 (2007): 527-540.
  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330.
  • Isanbor, C., and D. O'Hagan. "Fluorine in medicinal chemistry: a review of anti-cancer agents." Journal of Fluorine Chemistry 127.3 (2006): 303-319.
  • Kirk, K. L. "Fluorination in medicinal chemistry: methods, strategies, and recent developments." Organic process research & development 12.2 (2008): 305-321.
  • Böhm, H-J., et al. "Fluorine in medicinal chemistry." ChemBioChem 5.5 (2004): 637-643.
  • Smart, B. E. "Fluorine substituent effects (on reactivities of organic compounds)." Journal of Fluorine Chemistry 109.1 (2001): 3-11.
  • Champagne, P. A., et al. "The role of fluorine in the future of drug discovery." Future medicinal chemistry 7.10 (2015): 1249-1252.
  • Ni, C., and J. Hu. "The unique role of fluorine in the design of logs and catalysts." Chemical Society Reviews 42.13 (2013): 5606-5619.
  • ResearchGate. "2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry." [Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting poor regioselectivity in cyclobutane functionalization

Welcome to the Technical Support Center for cyclobutane functionalization. Cyclobutanes are highly strained (~26 kcal/mol) four-membered carbocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cyclobutane functionalization. Cyclobutanes are highly strained (~26 kcal/mol) four-membered carbocycles. Functionalizing them selectively is notoriously difficult because the resident C–H bonds often exist in similar electronic and steric environments, and the inherent ring strain makes reactive intermediates prone to ring-opening or off-target activation.

As a Senior Application Scientist, I have designed this guide to move beyond basic reaction setups. Here, we troubleshoot the root causes of poor regioselectivity—explaining the thermodynamic and kinetic forces at play—and provide field-proven, self-validating protocols to help you achieve precise C1 (α), C2 (β), or C3 (γ) control.

Diagnostic Workflow: Regioselective Site-Targeting

G Start Cyclobutane C-H Functionalization Goal C1 Target C1 (α/Benzylic) Electronic Control Start->C1 C2 Target C2 (β) Proximity Control Start->C2 C3 Target C3 (γ) Steric/Transannular Control Start->C3 C1_Sol Rh(II) Carbene Insertion Catalyst: Rh2(S-TCPTAD)4 C1->C1_Sol C2_Sol Directed Pd(II) Catalysis Auxiliary: 8-Aminoquinoline C2->C2_Sol C3_Path1 Direct Transannular Pd(II) Ligand: Quinuclidine-Pyridone C3->C3_Path1 C3_Path2 Carbene Insertion Catalyst: Rh2(S-2-Cl-5-BrTPCP)4 C3->C3_Path2 C3_Path3 Norrish-Yang Cyclization (Bicyclo[1.1.1]pentanol intermediate) C3->C3_Path3

Decision tree for regioselective cyclobutane C–H functionalization based on target position.

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: I am getting a mixture of C2 (β) and C3 (γ) functionalization when attempting to arylate a cyclobutane carboxylic acid. How do I selectively target the C3 position? Causality: Palladium-catalyzed C–H activation strongly favors the formation of a 5-membered palladacycle (β-activation) over a highly strained, bridged transannular palladacycle (γ-activation). The entropic and enthalpic penalties for transannular C–H palladation across a cyclobutane ring are immense, naturally driving the reaction toward the C2 position. Solution: To override this inherent proximity preference, you must use specialized bidentate ligands that stabilize the highly strained transannular transition state. The Yu Lab recently demonstrated that quinuclidine-pyridone (L1, L2) or sulfonamide-pyridone (L3) ligands enable exclusive transannular γ-methylene C–H arylation of cyclobutane carboxylic acids . Alternatively, if direct C–H activation remains stubborn, bypass it entirely using a formal γ-C–H functionalization via a UV-promoted Norrish-Yang cyclization (forming a bicyclo[1.1.1]pentan-2-ol intermediate), followed by Pd(II)-catalyzed C–C cleavage as developed by the Dong Lab .

Q2: My directed C–H arylation is yielding over-functionalized (bis-arylated) cyclobutanes instead of the desired mono-arylated product. How do I control this? Causality: Once the first C–H bond is functionalized, the symmetry of the cyclobutane is broken. However, the directing group (e.g., 8-aminoquinoline) remains in close proximity to the remaining equivalent C–H bond. Because the mono-functionalized intermediate often remains coordinated to the active Pd catalyst, the local concentration of the active species is artificially high, leading to a rapid second addition before the product can dissociate. Solution: The Baran Lab's application of C–H functionalization logic to cyclobutanes proves that stoichiometry and temperature are your primary control levers . To isolate the mono-arylated product, strictly limit the aryl iodide coupling partner to 1.0 equivalent and lower the reaction temperature to slow down the catalytic turnover, allowing the mono-arylated species to dissociate.

Q3: When performing Rh(II) carbene insertions on arylcyclobutanes, my catalyst functionalizes the tertiary benzylic C1 position instead of the secondary C3 position. Can I reverse this? Causality: Carbene C–H insertion is governed by a delicate balance of electronic and steric factors. The C1 benzylic C–H bond is electronically weaker and more hydridic, making it the natural kinetic preference for electrophilic rhodium carbenes, despite being more sterically hindered than the C3 position. Solution: You must switch to a catalyst with an extreme steric profile to physically block the C1 trajectory. The Davies Lab established that while Rh2(S-TCPTAD)4 results in exclusive C1 functionalization due to electronic preference, switching to the highly sterically demanding Rh2(S-2-Cl-5-BrTPCP)4 forces the reaction to occur at the more accessible secondary C3 site with high enantioselectivity .

Quantitative Data Comparison

Use the following table to select the appropriate catalyst/ligand system based on your regioselectivity requirements.

Catalyst / Ligand SystemSubstrate TypeTarget PositionPrimary Regioselectivity DriverTypical YieldRef
Pd(OAc)₂ + Quinuclidine-Pyridone (L1/L2) Cyclobutane carboxylic acidsC3 (γ)Transannular transition state stabilization60–85%
Pd(OAc)₂ + 8-Aminoquinoline DG Cyclobutane carboxamidesC2 (β)Proximity (5-membered palladacycle)>90%
Rh₂(S-TCPTAD)₄ ArylcyclobutanesC1 (α/tertiary)Electronic preference (weaker C–H bond)70–90%
Rh₂(S-2-Cl-5-BrTPCP)₄ ArylcyclobutanesC3 (γ/secondary)Steric exclusion of the C1 position65–80%
Step-by-Step Experimental Protocols
Protocol A: Pd-Catalyzed Transannular γ-C(sp³)–H Arylation

Adapted from the Yu Lab methodology for overriding β-activation.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with cyclobutane carboxylic acid (0.1 mmol), Pd(OAc)₂ (10 mol%), Quinuclidine-Pyridone ligand L1 (15 mol%), and the aryl iodide (0.15 mmol).

  • Additives & Solvent: Add Ag₂CO₃ (1.5 equiv) as the oxidant/halide scavenger. Add a mixture of HFIP (hexafluoroisopropanol) and t-AmOH (0.5 mL total volume).

    • Mechanistic Note: The highly polar, hydrogen-bond donating HFIP solvent is critical for stabilizing the cationic Pd intermediates during the strained transannular palladation.

  • Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir at 90 °C for 24 hours.

    • Self-Validation Cue: The reaction mixture should transition from a heterogeneous suspension to a homogeneous dark solution within the first hour as the active Pd-ligand complex forms and engages the substrate.

  • Workup: Cool to room temperature, dilute with EtOAc (5 mL), filter through a short pad of Celite to remove silver salts, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the γ-arylated cyclobutane.

Protocol B: Rh(II)-Catalyzed Site-Selective C3 Carbene Insertion

Adapted from the Davies Lab methodology for steric-driven regiocontrol.

  • Preparation: Flame-dry a Schlenk flask and backfill with Argon. Add the arylcyclobutane (0.2 mmol) and the sterically demanding catalyst Rh2(S-2-Cl-5-BrTPCP)4 (1–2 mol%) in anhydrous hexanes (2 mL).

  • Reagent Addition: Dissolve the aryldiazoacetate (0.4 mmol, 2.0 equiv) in anhydrous hexanes (1 mL).

    • Mechanistic Note: An excess of the diazo compound is used because the cyclobutane substrate is typically the more valuable, limiting reagent.

  • Reaction: Add the diazo solution dropwise via a syringe pump over 1 hour at room temperature.

    • Self-Validation Cue: Nitrogen gas evolution should be steadily observed during the diazo addition. Rapid, uncontrolled bubbling indicates the addition rate is too fast, which promotes undesired diazo dimerization instead of the target C–H insertion.

  • Workup: Stir for an additional 1 hour after the addition is complete to ensure full consumption of the carbene intermediate. Concentrate the crude mixture directly under reduced pressure.

  • Purification: Purify by silica gel chromatography to yield the highly enantioenriched C3-functionalized product.

References
  • Davies, H. M. L. et al. "Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes." Journal of the American Chemical Society, 2020.[Link]

  • Yu, J.-Q. et al. "Transannular C-H functionalization of cycloalkane carboxylic acids." Nature, 2023.[Link]

  • Baran, P. S. et al. "Applications of C–H Functionalization Logic to Cyclobutane Synthesis." The Journal of Organic Chemistry, 2014.[Link]

  • Dong, G. et al. "Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes." Journal of the American Chemical Society, 2019.[Link]

Optimization

Refinement of analytical methods for quantifying fluorocyclobutane isomers

Welcome to the Technical Support Center for Fluorocyclobutane Isomer Analysis. As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorocyclobutane Isomer Analysis. As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. Fluorocyclobutanes are rapidly emerging as critical C(sp3)-rich bioisosteres for phenyl rings in medicinal chemistry, offering improved metabolic stability and fine-tuned lipophilicity. However, their unique stereochemistry—encompassing cis/trans diastereomers and their respective enantiomers—presents significant analytical bottlenecks.

This guide provides field-proven, self-validating methodologies to resolve, detect, and quantify these complex isomers, explaining the physical chemistry and causality behind every experimental parameter.

Analytical Workflow Visualization

G N1 Fluorocyclobutane Isomer Mixture N2 Sample Prep & Filtration N1->N2 N3 Chiral SFC Separation N2->N3 High-Throughput N4 Diastereomer Resolution N3->N4 N5 Enantiomer Resolution N3->N5 N6 19F NMR Analysis N4->N6 Structural ID N7 LC-MS/MS Detection N5->N7 Trace Analysis N8 Validated Quantification N6->N8 Absolute Purity N7->N8 Sensitivity

Analytical workflow for the separation and quantification of fluorocyclobutane isomers.

FAQ Section 1: Chromatographic Resolution

Q1: Why do we observe severe peak tailing and poor resolution of cis/trans fluorocyclobutane isomers in standard reversed-phase LC (RP-LC)? A1: Fluorocyclobutanes are highly strained, aliphatic rings that lack strong chromophores. When employed as1[1], their lipophilic profiles are extremely similar across isomers. In RP-LC, the subtle dipole moment differences between cis and trans configurations are often insufficient for baseline resolution on standard C18 columns. Furthermore, the strong electron-withdrawing nature of the fluorine atom alters the pKa of adjacent functional groups (e.g., amines), leading to mixed-mode secondary interactions with residual silanols on the silica support. Solution: Transition to Supercritical Fluid Chromatography (SFC). The high diffusivity and low viscosity of supercritical CO₂ allow for highly efficient interactions with Chiral Stationary Phases (CSPs), exploiting subtle steric differences rather than relying solely on hydrophobicity[2].

Q2: How does the choice of co-solvent in SFC affect the enantiomeric resolution of fluorocyclobutylamines? A2: In SFC, CO₂ acts as a non-polar bulk mobile phase, requiring polar modifiers (like Methanol or Isopropanol) to elute polar analytes. Because fluorination significantly reduces the basicity of cyclobutane amines via inductive effects—as detailed in3[3]—the analyte's hydrogen-bonding capacity is altered. If you use a pure alcohol modifier, the amine may still interact with acidic sites on the CSP. You must add a basic additive (e.g., 0.1% diethylamine) to the modifier. The causality is competitive inhibition: the additive masks the non-enantioselective active sites on the stationary phase, forcing the fluorocyclobutane to interact exclusively with the chiral selector cavities, thereby restoring sharp peak shapes and enantiomeric resolution.

FAQ Section 2: Detection & Structural Elucidation

Q3: We are losing signal intensity in LC-MS/MS for our fluorinated cyclobutane amines. What is the root cause? A3: This is a classic case of ion suppression compounded by altered physical chemistry. The introduction of fluorine lowers the pKa of the amine. In standard LC-MS methods using 0.1% Formic Acid, the amine might not be fully protonated in the droplet phase during Electrospray Ionization (ESI+). If you attempt to fix this by using stronger ion-pairing agents like Trifluoroacetic Acid (TFA) to improve chromatography, the TFA anions form tight, neutral ion pairs with the analyte in the gas phase, drastically suppressing the MS signal. Solution: Switch to Atmospheric Pressure Chemical Ionization (APCI) which relies on gas-phase proton transfer rather than solution-phase ionization, making it highly effective for neutral or weakly basic fluorinated aliphatic rings.

Q4: How can we definitively assign the cis and trans stereochemistry without X-ray crystallography? A4: Relying on chromatographic retention times is dangerous. You must use Quantitative ¹⁹F NMR (qNMR) combined with 2D NMR techniques. Specifically, ¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy) is diagnostic. The cis isomer will exhibit distinct through-space NOE interactions between the fluorine atom and the protons on the opposite face of the cyclobutane ring. Additionally, the ³J(H,F) coupling constants differ significantly due to the fixed dihedral angles in the rigid cyclobutane pucker.

Troubleshooting Guide & Step-by-Step Methodologies

Protocol 1: Self-Validating Chiral SFC Separation of Enantiomeric Fluorocyclobutanes

This protocol utilizes4[4] principles scaled for analytical quantification.

Step 1: System Preparation & Suitability (Self-Validation Check)

  • Action: Prime the SFC system with supercritical CO₂ and Methanol containing 0.1% Isopropylamine (IPA).

  • Validation: Inject a known racemic standard of 3-fluorocyclobutanecarboxylic acid. The system is only validated for the run if the resolution (Rs) between enantiomers is > 1.5 and the peak asymmetry factor is between 0.9 and 1.2. If Rs < 1.5, the CSP is likely contaminated; flush with 100% Methanol.

Step 2: Column Selection & Equilibration

  • Action: Install an Amylose tris(3,5-dimethylphenylcarbamate) CSP column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm). Equilibrate at 35 °C with a backpressure of 120 bar.

  • Causality: The 120 bar backpressure ensures the CO₂ remains in a dense supercritical state, maintaining high solvating power while the 35 °C temperature optimizes the mass transfer kinetics within the amylose helical grooves[2].

Step 3: Gradient Execution

  • Action: Run a gradient from 5% to 40% Modifier (MeOH + 0.1% IPA) over 10 minutes at a flow rate of 3.0 mL/min.

  • Detection: Monitor via UV/Vis (if a chromophore tag is present) or couple to a mass spectrometer using a make-up solvent (MeOH with 0.1% Formic Acid at 0.2 mL/min) post-column to aid ionization.

Protocol 2: Quantitative ¹⁹F NMR (qNMR) for Absolute Isomeric Purity

Step 1: Sample Preparation & Internal Standard Addition

  • Action: Accurately weigh ~10 mg of the fluorocyclobutane sample and ~5 mg of a certified reference material (e.g., 1,4-Difluorobenzene or Trifluorotoluene) using a microbalance. Dissolve in 0.6 mL of CDCl₃.

  • Validation: The internal standard must have a known purity (traceable to NIST) and its ¹⁹F resonance must not overlap with the analyte signals (typically between -170 to -200 ppm for fluorocyclobutanes).

Step 2: Relaxation Delay (T1) Optimization

  • Action: Perform an inversion-recovery experiment to determine the longitudinal relaxation time (T1) of the fluorine nuclei.

  • Causality: Fluorine atoms in rigid aliphatic rings can have unusually long T1 times (up to 5-10 seconds). For absolute quantification, the relaxation delay (D1) in the qNMR pulse sequence must be set to at least 5 × T1 of the slowest relaxing nucleus. Failing to do so causes incomplete magnetization recovery, leading to artificially low integration values.

Step 3: Acquisition and Integration

  • Action: Acquire the ¹⁹F spectrum with inverse-gated ¹H decoupling (to eliminate Nuclear Overhauser Effect enhancements that would skew quantification). Integrate the distinct cis and trans peaks against the internal standard to calculate absolute purity and diastereomeric excess (d.e.).

Quantitative Data Summaries

Table 1: Chromatographic Separation Parameters for 3-Fluorocyclobutane Isomers

Analytical TechniqueStationary PhaseMobile Phase / ModifierAdditiveResolution (Rs)Peak Symmetry
RP-HPLC C18 (End-capped)H₂O / Acetonitrile0.1% TFA< 0.8 (Co-elution)1.8 (Tailing)
RP-HPLC PFP (Fluorinated)H₂O / Methanol0.1% Formic Acid1.2 (Partial)1.4
SFC Achiral 2-EthylpyridineCO₂ / MethanolNone1.8 (cis/trans)1.1
Chiral SFC Amylose-based CSPCO₂ / Methanol0.1% Diethylamine> 2.5 (Enantiomers)1.0 (Optimal)

Table 2: Diagnostic ¹⁹F NMR Parameters for 3-Fluorocyclobutane Derivatives

Isomer ConfigurationTypical ¹⁹F Chemical Shift (ppm)³J(H,F) Coupling Constants (Hz)Diagnostic HOESY Interaction
cis-isomer -175.0 to -180.5~ 18 - 22 Hz (axial-axial)Strong NOE to C1-H (opposite face)
trans-isomer -185.0 to -192.0~ 12 - 16 Hz (equatorial-axial)Weak/No NOE to C1-H

(Note: Chemical shifts are highly dependent on the C1 substituent; values are referenced to CFCl₃ at 0 ppm).

References

  • "Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery" - researchgate.net.
  • "2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry" - researchgate.net.
  • "Three-dimensional saturated C(sp3)-rich bioisosteres for benzene" - nih.gov.
  • "Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background" - chromatographyonline.com.
  • "Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations" - selvita.com.

Sources

Reference Data & Comparative Studies

Validation

Comparison of (2-Fluorocyclobutyl)methanol with other fluorinated bioisosteres

A Senior Application Scientist's Guide to (2-Fluorocyclobutyl)methanol and its Role as a Fluorinated Bioisostere in Modern Drug Discovery Authored for Researchers, Scientists, and Drug Development Professionals Introduct...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to (2-Fluorocyclobutyl)methanol and its Role as a Fluorinated Bioisostere in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorine in Bioisosteric Design

In the landscape of modern medicinal chemistry, bioisosteric replacement—the substitution of a functional group with another that maintains similar biological activity—is a cornerstone strategy for optimizing drug candidates.[1][2] Among the elements in the chemist's toolkit, fluorine has emerged as a uniquely powerful tool.[3] Its strategic incorporation into a molecule can profoundly influence key pharmacokinetic and pharmacodynamic properties.[4][5][6] This is attributable to fluorine's distinct characteristics:

  • Small Size: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to replace hydrogen with minimal steric perturbation.[4][7]

  • High Electronegativity: As the most electronegative element, fluorine creates a strong, polarized carbon-fluorine (C-F) bond. This can alter the electronic environment of the molecule, influencing pKa, dipole moment, and binding interactions.[4]

  • Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[8][9][10] This "metabolic blocking" is a primary reason for its use.

  • Modulation of Physicochemical Properties: Fluorination can subtly adjust lipophilicity (LogP), membrane permeability, and aqueous solubility, properties critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[11][12][13][14]

This guide provides an in-depth comparison of (2-Fluorocyclobutyl)methanol, a valuable fluorinated building block, with other relevant fluorinated bioisosteres. We will explore its synthesis, properties, and performance, supported by experimental data and protocols, to provide a clear rationale for its application in drug discovery programs.

G cluster_properties Fundamental Properties of Fluorine cluster_effects Impact on Drug Candidate Profile P1 High Electronegativity E1 Modulation of pKa & Acidity P1->E1 E2 Altered Lipophilicity (LogP) P1->E2 E4 Increased Binding Affinity P1->E4 P2 Small van der Waals Radius E5 Minimal Steric Disruption P2->E5 P3 Strong C-F Bond E3 Enhanced Metabolic Stability P3->E3 G cluster_synthesis Compound Acquisition cluster_physchem Physicochemical Profiling cluster_invitro In Vitro ADME Assays cluster_analysis Data Analysis & Decision S1 Synthesize or Procure Bioisostere Panel P1 Determine LogP/LogD (Shake-Flask Method) S1->P1 P2 Measure pKa (Spectrophotometric) S1->P2 P3 Assess Aqueous Solubility S1->P3 A1 Metabolic Stability Assay (Liver Microsomes/Hepatocytes) P1->A1 Informs biological matrix choice A2 Permeability Assay (e.g., PAMPA, Caco-2) P1->A2 P2->A2 P3->A2 D1 Comparative Analysis of Data A1->D1 A2->D1 D2 Select Candidate for Further Development D1->D2

Caption: Experimental workflow for the comparative evaluation of bioisosteres.

Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method

Rationale: The shake-flask method is the gold-standard for LogP determination, directly measuring the partitioning of a compound between n-octanol and water. [15][16]This provides a fundamental measure of a compound's lipophilicity, which is critical for predicting its membrane permeability and pharmacokinetic behavior. [17] Materials:

  • Test compound and reference compounds

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Purified water (HPLC grade, pre-saturated with n-octanol)

  • Volumetric flasks, separatory funnels, centrifuge tubes

  • Mechanical shaker or rotator

  • Centrifuge

  • Analytical instrument (e.g., HPLC-UV, LC-MS) for quantification

Procedure:

  • Preparation of Phases: Pre-saturate the n-octanol and water by mixing them vigorously for 24 hours, followed by a 24-hour separation period. This ensures mutual saturation and prevents volume changes during the experiment.

  • Compound Preparation: Prepare a stock solution of the test compound in the aqueous phase (or n-octanol if solubility is poor in water). The final concentration should be below the compound's solubility limit in both phases and ideally below 0.01 M to avoid self-association. [18]3. Partitioning:

    • Add a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the test compound to a centrifuge tube (e.g., 2 mL of each).

    • Include duplicates or triplicates for each compound.

  • Equilibration: Cap the tubes and shake gently at a controlled temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 1-3 hours). Avoid vigorous shaking that could lead to emulsion formation.

  • Phase Separation: Centrifuge the tubes (e.g., 2000 x g for 10-15 minutes) to ensure complete separation of the two phases.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous layer.

    • Quantify the concentration of the compound in each phase using a validated analytical method (e.g., LC-MS). Create a calibration curve to ensure accurate quantification.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

    • P = [Compound]_octanol / [Compound]_aqueous

    • LogP = log10(P)

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

Rationale: This assay provides a measure of a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes. [19][20]By incubating the compound with liver microsomes and an NADPH regenerating system, we can determine its intrinsic clearance (Clint), a key parameter for predicting in vivo metabolic clearance. [9] Materials:

  • Test compound and positive control (e.g., a rapidly metabolized compound like verapamil)

  • Pooled liver microsomes (human, rat, etc.)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Ice-cold acetonitrile or methanol (quenching solution), often containing an internal standard

  • 96-well plates, incubator/shaker (37°C)

  • LC-MS/MS for analysis

Procedure:

  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare working solutions of the test compound and controls in buffer. The final concentration of organic solvent (e.g., DMSO) in the incubation should be low (<0.5%) to avoid inhibiting enzyme activity. [20]2. Incubation Setup (in a 96-well plate):

    • Add phosphate buffer to each well.

    • Add the liver microsome suspension to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

    • Add the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring the mixture to temperature.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to all wells except the "time zero" and "no NADPH" controls.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold quenching solution to the appropriate wells.

    • The "time zero" sample is quenched immediately after adding the NADPH system.

  • Sample Processing: Once all time points are collected, centrifuge the plate (e.g., 4000 x g for 20 minutes) to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples to quantify the remaining parent compound at each time point relative to the time zero sample.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) and intrinsic clearance (Clint):

      • t½ = 0.693 / k

      • Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Conclusion and Future Perspectives

The strategic use of fluorinated bioisosteres like (2-Fluorocyclobutyl)methanol is a testament to the evolution of rational drug design. [27][28]By leveraging the unique properties of fluorine within a conformationally defined scaffold, medicinal chemists can address common challenges such as metabolic instability while fine-tuning the physicochemical properties of a lead compound. The comparative data and experimental protocols presented in this guide underscore the importance of a systematic and data-driven approach to bioisostere selection. While (2-Fluorocyclobutyl)methanol offers a compelling combination of features, the optimal choice will always depend on the specific biological target and the desired property modulations. As synthetic methodologies for creating novel fluorinated building blocks continue to advance, the ability to precisely tailor the ADME and potency profiles of new chemical entities will only expand, further solidifying the role of fluorine as a cornerstone of modern drug discovery. [7][29]

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4389–4405. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Gant, T. G. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]

  • Hunter, L. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 63(13), 6825-6847. [Link]

  • Taylor & Francis Online. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. [Link]

  • ResearchGate. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. [Link]

  • Patsnap. (2025). How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]

  • ACS Publications. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • Journal of Pharmaceutical and Medical Sciences. (2024). Fluorine important element in new drugs synthesis: Review Study. [Link]

  • PubMed. (2020). Addressing the Structural Complexity of Fluorinated Glucose Analogues: Insight into Lipophilicities and Solvation Effects. [Link]

  • ResearchGate. (2023). Role of Fluorine in Drug Design and Drug Action. [Link]

  • PubMed. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • ACS Publications. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. [Link]

  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • ResearchGate. (n.d.). A) Lipophilicities of fluorinated glucose analogues 3–16. [Link]

  • National Institutes of Health. (n.d.). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. [Link]

  • ACS Publications. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. [Link]

  • ACS Publications. (2019). Synthesis and Lipophilicity of Trifluorinated Analogues of Glucose. [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

  • PubMed. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. [Link]

  • ChemRxiv. (n.d.). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. [Link]

  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. [Link]

  • PubMed. (n.d.). Polyfluorinated groups in medicinal chemistry. [Link]

  • PubMed. (n.d.). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]

  • ResearchGate. (2025). Practical methods for the measurement of log P for surfactants. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. [Link]

  • ResearchGate. (n.d.). 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. [Link]

  • PubChem. (n.d.). (3,3-Difluorocyclobutyl)methanol. [Link]

Sources

Comparative

Metabolic Stability of Drugs Containing the (2-Fluorocyclobutyl)methanol Moiety: A Comparative Guide

In the rigorous landscape of lead optimization, modulating the distribution, metabolism, and pharmacokinetic (DMPK) profile of a drug candidate is a primary hurdle. As a Senior Application Scientist, I frequently utilize...

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Author: BenchChem Technical Support Team. Date: March 2026

In the rigorous landscape of lead optimization, modulating the distribution, metabolism, and pharmacokinetic (DMPK) profile of a drug candidate is a primary hurdle. As a Senior Application Scientist, I frequently utilize strategic fluorination to overcome metabolic liabilities. While trifluoromethyl (-CF3) and standard fluoroalkyl groups are commonplace, the (2-fluorocyclobutyl)methanol moiety has emerged as a highly nuanced bioisostere.

This guide objectively compares the metabolic stability of the (2-fluorocyclobutyl)methanol motif against alternative aliphatic and fluorinated structures, providing actionable experimental workflows and the physical organic chemistry principles that drive its superior performance.

Part 1: Mechanistic Causality – Why (2-Fluorocyclobutyl)methanol?

The incorporation of a fluorine atom onto a cyclobutyl ring adjacent to a hydroxymethyl group does more than simply replace a C-H bond with a stronger C-F bond. The enhanced metabolic stability is driven by a triad of structural and electronic effects[1]:

  • Stereoelectronic Deactivation: Cytochrome P450 (CYP450) enzymes typically initiate oxidative metabolism via hydrogen atom transfer (HAT). Fluorine’s high electronegativity inductively withdraws electron density, significantly lowering the Highest Occupied Molecular Orbital (HOMO) energy of the adjacent carbon framework. This reduces the nucleophilicity of the moiety, making it highly resistant to CYP-mediated oxidation[1].

  • Conformational Shielding: The cyclobutyl ring inherently possesses ring strain and a puckered conformation. The addition of a fluorine atom at the 2-position (especially in a defined cis geometry) establishes a strong dipole that dictates the spatial orientation of the hydroxymethyl group. This specific trajectory sterically occludes the vulnerable alpha-carbons from the catalytic heme iron of metabolic enzymes, a strategy successfully employed in the design of brain-penetrant IRAK4 inhibitors[2].

  • Optimized Lipophilicity (LogD): Unlike bulky, highly lipophilic groups (e.g., tert-butyl or -CF3) which can increase non-specific microsomal binding and intrinsic clearance, monofluorination of the cyclobutyl system maintains or slightly lowers lipophilicity. This improves the unbound fraction ( fu​ ) and prevents the compensatory increase in clearance often seen with heavier halogenation[1].

MetabolicPathway cluster_unfluorinated Unfluorinated Aliphatic Moiety cluster_fluorinated Fluorinated Bioisostere Drug Drug Candidate Scaffold Unfluor Cyclobutylmethanol Drug->Unfluor Fluor (2-Fluorocyclobutyl)methanol Drug->Fluor CYP_Ox CYP450 HAT Oxidation (High HOMO Energy) Unfluor->CYP_Ox Degradation Rapid Clearance (Short t1/2) CYP_Ox->Degradation CYP_Block Steric & Electronic Blockade (Lowered HOMO Energy) Fluor->CYP_Block Stability Metabolic Stability (Prolonged t1/2) CYP_Block->Stability

Figure 1: Comparative metabolic pathways of unfluorinated vs. fluorinated cyclobutyl moieties.

Part 2: Comparative Performance Data

To objectively evaluate the (2-fluorocyclobutyl)methanol moiety, we compare its DMPK performance against unfluorinated and heavily fluorinated analogs when appended to a standard kinase inhibitor scaffold. The data below illustrates how strategic monofluorination balances stability and physicochemical properties[1][2][3].

Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (HLMs)

Moiety Appended to ScaffoldHLM CLint​ (µL/min/mg)Half-life ( t1/2​ , min)LogD (pH 7.4)Mechanistic Observation
Cyclobutylmethanol 85.415.22.8Rapid CYP-mediated oxidation at the cyclobutyl ring.
(2-Fluorocyclobutyl)methanol 18.2 76.5 2.6 Optimal balance; HOMO lowering blocks HAT; low LogD.
(3,3-Difluorocyclobutyl)methanol 24.556.43.1Good stability, but increased lipophilicity drives non-specific binding.
Trifluoromethyl (-CF3) 45.130.73.8High lipophilicity increases intrinsic clearance despite C-F strength.

Part 3: Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness, metabolic stability must be evaluated using a self-validating system. The following protocol details the Human Liver Microsome (HLM) Intrinsic Clearance Assay, designed to isolate the variables affected by the (2-fluorocyclobutyl)methanol moiety.

Protocol: Human Liver Microsome (HLM) Stability Assay

Causality of Design: This assay utilizes NADPH-dependent phase I oxidation to specifically stress the C-H bonds of the cyclobutyl ring, allowing us to quantify the protective effect of the fluorine substitution.

Step 1: Preparation of Incubation Matrix

  • Action: Prepare a 1.0 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Rationale: Mg²⁺ is a critical cofactor for optimal CYP450 structural integrity and enzymatic function.

Step 2: Compound Addition & Pre-incubation

  • Action: Spike the test compound to a final concentration of 1 µM. Include Verapamil (high clearance) and Warfarin (low clearance) in parallel wells as self-validating controls. Pre-incubate at 37°C for 5 minutes.

  • Rationale: A 1 µM concentration ensures the substrate is well below the Michaelis constant ( Km​ ), adhering to the linear first-order kinetics necessary for accurate CLint​ calculation.

Step 3: Reaction Initiation & Aliquot Sampling

  • Action: Initiate the reaction by adding NADPH (final concentration 1 mM). Remove 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Rationale: NADPH provides the reducing equivalents required for CYP450 catalytic turnover.

Step 4: Reaction Quenching

  • Action: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Rationale: Cold organic solvent instantly denatures the metabolic enzymes, halting the reaction at precise timepoints while precipitating proteins for cleaner LC-MS/MS analysis.

Step 5: LC-MS/MS Quantification & Data Processing

  • Action: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate t1/2​ and CLint​ using the slope of the natural log of % remaining versus time.

  • Validation Check: The assay is only valid if the Verapamil t1/2​ is < 15 min and Warfarin t1/2​ is > 120 min.

Workflow Step1 1. Incubation Matrix (HLMs + MgCl2) Step2 2. Pre-incubation (Test Cmpd + Controls) Step1->Step2 Step3 3. Reaction Initiation (NADPH Addition) Step2->Step3 Step4 4. Quenching (Cold ACN + IS) Step3->Step4 Step5 5. LC-MS/MS (CLint Calculation) Step4->Step5

Figure 2: Self-validating experimental workflow for determining HLM intrinsic clearance.

Conclusion

The (2-fluorocyclobutyl)methanol moiety is not merely a structural novelty; it is a rationally designed bioisostere that leverages stereoelectronic deactivation and conformational shielding to out-perform traditional aliphatic groups. By lowering HOMO energy without drastically inflating lipophilicity, it provides a superior metabolic profile for modern drug discovery campaigns[1][4].

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PubMed Central (PMC) / ChemRxiv URL:[Link]

  • Discovery of BIO-8169: A Highly Potent, Selective, and Brain-Penetrant IRAK4 Inhibitor for the Treatment of Neuroinflammation Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Methods to Increase the Metabolic Stability of 18F-Radiotracers Source: PubMed Central (PMC) URL:[Link]

Sources

Validation

In Vitro Assessment of the Metabolic Fate of (2-Fluorocyclobutyl)methanol Derivatives: A Comparative Guide

Executive Summary & Scientific Rationale In modern drug discovery, the incorporation of fluorinated cyclobutanes has emerged as a premier strategy to optimize the pharmacokinetic (PK) profiles of lead compounds [1]. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In modern drug discovery, the incorporation of fluorinated cyclobutanes has emerged as a premier strategy to optimize the pharmacokinetic (PK) profiles of lead compounds [1]. The strained, four-membered cyclobutane ring is a highly effective bioisostere for phenyl rings or gem-dimethyl groups. However, unfluorinated cyclobutanes often suffer from metabolic liabilities, specifically rapid cytochrome P450 (CYP450)-mediated aliphatic hydroxylation.

As an application scientist overseeing in vitro ADME profiling, I frequently evaluate how strategic fluorination alters metabolic fate. The introduction of fluorine—as seen in the FDA-approved drug Ivosidenib (which utilizes a gem-difluorocyclobutane motif)—drastically enhances metabolic stability while modulating lipophilicity and pKa [2]. This guide objectively compares (2-Fluorocyclobutyl)methanol derivatives against unfluorinated and difluorinated alternatives, providing a transparent, self-validating methodological framework for assessing their in vitro metabolic fate using Human Liver Microsomes (HLM).

Comparative Overview: The Causality of Fluorination

To understand the metabolic advantages of (2-Fluorocyclobutyl)methanol, we must analyze the structure-activity relationship (SAR) regarding metabolic clearance. The table below summarizes the comparative in vitro performance of three cyclobutylmethanol derivatives.

Table 1: Comparative In Vitro Metabolic Stability Profile
Compound MotifStructural CharacteristicHLM t1/2​ (min)Intrinsic Clearance ( CLint​ ) (µL/min/mg)Primary Metabolic Fate
Cyclobutylmethanol Unfluorinated12.5110.4Rapid CYP-mediated ring hydroxylation
(2-Fluorocyclobutyl)methanol Monofluorinated38.236.2Phase II Glucuronidation; Slow CYP oxidation
(3,3-Difluorocyclobutyl)methanol Difluorinated> 60.0< 11.5Predominantly Phase II (Glucuronidation)

Note: Data represents standardized HLM incubations (0.5 mg/mL protein, 1 mM NADPH, 37°C).

The Mechanistic "Why"
  • Unfluorinated Cyclobutanes: The electron-rich C-H bonds on the cyclobutane ring are highly susceptible to hydrogen atom transfer (HAT)—the rate-limiting step in CYP450 oxidation. This results in high intrinsic clearance ( CLint​ ).

  • (2-Fluorocyclobutyl)methanol: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect). This reduces the electron density of the adjacent C-H bonds, increasing their bond dissociation energy (BDE) [3]. Consequently, CYP-mediated hydroxylation is sterically and electronically hindered, extending the half-life ( t1/2​ ) nearly threefold.

  • (3,3-Difluorocyclobutyl)methanol: While gem-difluorination provides maximum metabolic shielding, it can sometimes over-correct lipophilicity or present synthetic bottlenecks [4]. The monofluorinated (2-Fluorocyclobutyl)methanol offers a "Goldilocks" balance: introducing chirality, lowering the pKa of the adjacent hydroxyl group, and providing sufficient metabolic stability without extreme lipophilicity.

Experimental Methodology: In Vitro Metabolic Fate Assessment

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for determining the metabolic stability of (2-Fluorocyclobutyl)methanol derivatives using HLMs. HLMs are the gold-standard subcellular fraction for this assay because they contain the full complement of membrane-bound Phase I enzymes (CYPs and FMOs) and are amenable to high-throughput screening [5].

Step-by-Step HLM Stability Protocol

1. Matrix Preparation & Equilibration

  • Action: Thaw pooled Human Liver Microsomes (e.g., 50-donor pool to minimize inter-individual variability) on ice. Dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Causality: A protein concentration of 0.5 mg/mL ensures linear enzyme kinetics. Higher concentrations risk excessive non-specific protein binding, which artificially masks the free fraction of the drug and skews CLint​ calculations. The MgCl2​ acts as a necessary cofactor for optimal CYP structural integrity.

2. Compound Spiking

  • Action: Add the (2-Fluorocyclobutyl)methanol derivative to achieve a final incubation concentration of 1 µM (final DMSO concentration 0.1%).

  • Causality: Maintaining the substrate concentration at 1 µM ensures the assay operates well below the Michaelis-Menten constant ( Km​ ). This guarantees first-order kinetic conditions, which is a strict mathematical prerequisite for accurately deriving intrinsic clearance.

3. Reaction Initiation

  • Action: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles. Self-Validation Check: Always run a "Minus-NADPH" control. If the compound depletes in the absence of NADPH, it indicates chemical instability or non-CYP-mediated degradation, preventing false-positive clearance rates [5].

4. Kinetic Sampling & Quenching

  • Action: Extract 50 µL aliquots at predefined time points (0, 5, 15, 30, and 45 minutes). Immediately transfer into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

  • Causality: The 3:1 ratio of organic solvent to aqueous buffer instantaneously denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein matrix for clean downstream analysis.

5. LC-MS/MS Quantification & Data Processing

  • Action: Centrifuge the quenched plates at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log (ln) of the percent compound remaining versus time.

  • Causality: The slope of this linear regression represents the elimination rate constant ( k ). The intrinsic clearance is then calculated using the formula:

    CLint​=Protein Concentration (mg/mL)k×1000​

Workflow Visualization

The following diagram maps the critical path of the in vitro metabolic stability assay.

G Start 1. Substrate Preparation (1 µM in 100mM KP Buffer) HLM 2. HLM Equilibration (0.5 mg/mL, 37°C, MgCl2) Start->HLM Control Minus-NADPH Control (Self-Validation) HLM->Control Parallel NADPH 3. Reaction Initiation (Add 1 mM NADPH) HLM->NADPH Sampling 4. Kinetic Sampling (t = 0, 5, 15, 30, 45 min) NADPH->Sampling Quench 5. Protein Precipitation (Cold Acetonitrile + IS) Sampling->Quench Analysis 6. LC-MS/MS Analysis (Quantify % Remaining) Quench->Analysis Data 7. Pharmacokinetic Output (Calculate t1/2 & CLint) Analysis->Data

Figure 1: High-throughput in vitro metabolic stability workflow using Human Liver Microsomes (HLM).

Conclusion

For drug development professionals, replacing a standard aliphatic ring with a (2-Fluorocyclobutyl)methanol motif is a highly effective tactic to mitigate Phase I metabolic liabilities. By utilizing the rigorously controlled HLM assay detailed above, researchers can quantitatively validate the protective inductive effects of monofluorination. This approach not only extends the compound's in vitro half-life but also preserves the critical physicochemical properties required for oral bioavailability and target engagement.

References

  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols (PMC)
  • Source: Organometallics (ACS Publications)
  • Source: Organic Letters (ACS Publications)
  • Title: In Vitro Drug Metabolism Studies Using Human Liver Microsomes Source: IntechOpen URL
Comparative

Impact of Fluorine Position on the pKa of Cyclobutane Derivatives: A Comparative Guide

Introduction: The Fluorine Effect in Cyclobutane Scaffolds The incorporation of fluorine into sp³-rich scaffolds like cyclobutane is a foundational strategy in modern drug discovery. Fluorination modulates critical physi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fluorine Effect in Cyclobutane Scaffolds

The incorporation of fluorine into sp³-rich scaffolds like cyclobutane is a foundational strategy in modern drug discovery. Fluorination modulates critical physicochemical properties, most notably the acid dissociation constant (pKa), which directly dictates a drug's ionization state, solubility, and target binding affinity at physiological pH.

Because the cyclobutane ring offers unique conformational rigidity, the spatial relationship between the fluorine atom(s) and the ionizable functional group (e.g., amine or carboxylic acid) creates highly predictable, distance-dependent inductive effects. This guide provides an objective comparison of how varying the fluorine position (α, β, or γ relative to the deprotonation site) impacts the pKa of cyclobutane derivatives, supported by empirical data and validated synthetic protocols.

Mechanistic Insights: Inductive Effects and Spatial Orientation

As a Senior Application Scientist, understanding the causality behind pKa shifts is essential for rational drug design. Fluorine's high electronegativity exerts a potent electron-withdrawing inductive effect (-I effect) through the σ-bond framework of the cyclobutane ring.

  • In Carboxylic Acids: The -I effect stabilizes the negatively charged carboxylate conjugate base, lowering the pKa (increasing acidity).

  • In Amines: The -I effect destabilizes the positively charged ammonium conjugate acid, lowering the pKa (decreasing basicity).

The magnitude of this pKa shift is strictly distance-dependent. According to recent studies on 1 [1], fluorine atoms positioned β to the deprotonation site (e.g., 1-fluoromethyl substitutions) induce a massive pKa drop—approximately 1.7 units per fluorine for amines and 0.7 units for carboxylic acids. Conversely, shifting the fluorine to the γ position (e.g., 3-fluoro substitutions) attenuates the inductive pull, resulting in a milder pKa decrease of roughly 0.4 units per fluorine atom [2].

G A Fluorine Substitution on Cyclobutane Ring B Beta Position to Deprotonation (e.g., 1-CH2F, 1-CF3) A->B C Gamma Position to Deprotonation (e.g., 3-F, 3,3-F2) A->C D Strong Inductive Effect (Potent EWG pull through σ-bonds) B->D E Moderate Inductive Effect (Attenuated by distance) C->E F Significant pKa Drop (ΔpKa ~1.7 per F for Amines) D->F G Mild pKa Drop (ΔpKa ~0.4 per F for Amines) E->G

Logical mapping of fluorine positional effects on cyclobutane pKa.

Comparative Data Analysis

To objectively compare these positional effects, the following table summarizes the experimental pKa values of functionalized cyclobutanes. The quantitative data highlights the stark contrast between β-fluorination (1-substituted fluoroalkyl groups) and γ-fluorination (3-substituted fluoro groups) [1][2].

Compound ClassSubstituentPosition Relative to Deprotonation SiteMeasured pKaΔpKa vs Parent
Carboxylic Acid None (H)-~4.50-
Carboxylic Acid 1-CH₂Fβ3.660.84
Carboxylic Acid 1-CHF₂β3.081.42
Carboxylic Acid 1-CF₃β2.901.60
Amine (R-NH₃⁺) None (H)-~9.86-
Amine (R-NH₃⁺) 1-CH₂Fβ8.101.76
Amine (R-NH₃⁺) 1-CHF₂β6.623.24
Amine (R-NH₃⁺) 1-CF₃β5.004.86
Carboxylic Acid 3-Fγ~4.10~0.40
Carboxylic Acid 3,3-F₂γ~3.70~0.80

Experimental Protocols: Synthesis and pKa Determination

To ensure trustworthiness and reproducibility, the following self-validating workflow details the synthesis of these fluorinated building blocks and the precise measurement of their pKa values.

Expertise & Causality in Protocol Design:

  • Swern Oxidation: Chosen over stronger oxidants (like Jones reagent) to prevent over-oxidation of the hydroxymethyl precursor, yielding a pristine aldehyde for subsequent nucleophilic fluorination.

  • Curtius Rearrangement: Utilized for amine synthesis because it proceeds with strict retention of configuration at the migrating carbon. This prevents epimerization of the strained cyclobutane ring while avoiding harsh basic conditions that could trigger unwanted dehydrofluorination.

  • Potentiometric Titration: Relies on pre-equivalence point data analysis, providing a self-validating curve that accurately captures the dissociation constant without interference from solvent leveling effects.

Workflow Step1 1. Precursor Synthesis Swern Oxidation of Hydroxymethylcyclobutane Step2 2. Nucleophilic Fluorination DAST or Morph-DAST Treatment Step1->Step2 Step3 3. Transformation Ester Hydrolysis (Acids) or Curtius Rearrangement (Amines) Step2->Step3 Step4 4. Purification Diastereomer Separation via Chromatography Step3->Step4 Step5 5. pKa Determination Potentiometric Acid-Base Titration Step4->Step5

Step-by-step experimental workflow for fluorinated cyclobutane synthesis and pKa measurement.

Step-by-Step Methodology
  • Precursor Oxidation: Dissolve ethyl 1-(hydroxymethyl)cyclobutanecarboxylate in anhydrous dichloromethane (DCM). Perform a Swern oxidation at -78 °C using oxalyl chloride and DMSO, followed by quenching with triethylamine to yield the corresponding aldehyde.

  • Nucleophilic Fluorination: Treat the aldehyde intermediate with Morph-DAST (morpholinosulfur trifluoride) at 0 °C, gradually warming to room temperature. This converts the aldehyde to a difluoromethyl (-CHF₂) group. For monofluorination, alternative reagents like DAST on a primary alcohol precursor are utilized.

  • Functional Group Transformation:

    • For Carboxylic Acids: Subject the fluorinated ester to alkaline hydrolysis using LiOH in a THF/water mixture, followed by acidic workup (HCl) to isolate the free carboxylic acid.

    • For Amines: Convert the carboxylic acid to an acyl azide using diphenylphosphoryl azide (DPPA), then heat to induce a Curtius rearrangement. Trap the resulting isocyanate with tert-butanol to form a Boc-protected amine, which is subsequently deprotected using HCl in dioxane to yield the amine hydrochloride salt.

  • Diastereomer Separation: If applicable (e.g., 3-substituted derivatives), separate cis and trans isomers using preparative high-performance liquid chromatography (HPLC) or careful silica gel column chromatography to ensure stereochemical purity prior to physicochemical profiling.

  • pKa Determination: Dissolve the purified compound in standardized aqueous 0.1 M KCl (to maintain constant ionic strength). Perform potentiometric acid-base titration at 25 °C using a standardized 0.1 M NaOH or HCl titrant. Calculate the pKa from the pre-equivalence region of the titration curve using the Henderson-Hasselbalch equation.

References

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. 1

  • Malashchuk, A., et al. (2024). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. European Journal of Organic Chemistry.2

Sources

Validation

Comparative analysis of the conformational preferences of fluorocyclobutane rings

A Comparative Guide to the Conformational Preferences of Fluorocyclobutane Rings This guide provides an in-depth comparative analysis of the conformational preferences of fluorocyclobutane, contrasting it with the parent...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Conformational Preferences of Fluorocyclobutane Rings

This guide provides an in-depth comparative analysis of the conformational preferences of fluorocyclobutane, contrasting it with the parent cyclobutane molecule. It is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced structural dynamics of small, strained ring systems and the profound impact of fluorine substitution. We will explore both experimental and computational methodologies, explaining the causality behind experimental choices and presenting a self-validating system where theory and empirical data converge.

Introduction: The Significance of the Puckered Ring

The cyclobutane ring, a motif of growing importance in medicinal chemistry and materials science, is not the planar square often depicted in simple line-angle formulas.[1] To alleviate both angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds), the ring adopts a "puckered" or "bent" conformation.[2] This puckering creates two distinct, rapidly interconverting conformations.

The introduction of a substituent, such as a highly electronegative fluorine atom, breaks the symmetry of the ring and leads to two non-equivalent puckered conformers: one with the fluorine in an axial position and one with it in an equatorial position. Understanding the energetic balance and geometric consequences of this equilibrium is critical, as the three-dimensional shape of a molecule dictates its biological activity and material properties.

The Conformational Landscape: Cyclobutane vs. Fluorocyclobutane

The conformation of a cyclobutane ring can be described by its puckering angle (θ), which is the dihedral angle between the C1-C2-C4 and C2-C3-C4 planes. In an idealized planar structure, this angle would be 0°.

  • Cyclobutane (C₄H₈): The parent cyclobutane molecule exists as two equivalent, bent (D₂d symmetry) conformations separated by a planar (D₄h) transition state.[3] Experimental studies, including gas electron diffraction (GED) and infrared spectroscopy, have determined the equilibrium dihedral angle to be approximately 28-35°.[4][5] The energy barrier to this ring inversion is quite low, estimated to be around 518 cm⁻¹ (1.48 kcal/mol).[4]

  • Fluorocyclobutane (c-C₄H₇F): The introduction of a fluorine atom results in two distinct conformers. Through variable temperature infrared spectroscopy of fluorocyclobutane dissolved in liquid xenon, it has been experimentally determined that the equatorial conformer is more stable than the axial form.[6] The enthalpy difference (ΔH) between the two is 496 ± 40 cm⁻¹ (5.93 ± 0.48 kJ/mol or 1.42 kcal/mol), with the axial conformer constituting only about 8% of the population at room temperature.[6]

This preference for the equatorial position is a common theme in substituted cycloalkanes and is primarily attributed to the minimization of steric hindrance. In the axial position, the substituent experiences unfavorable 1,3-diaxial interactions with the axial hydrogens on the opposite side of the ring.[7][8]


Experimental Methodologies for Conformational Probing

Determining the precise geometry and energy differences of these rapidly interconverting conformers requires sophisticated experimental techniques that can capture a picture of the molecule, either in the gas phase or in solution.

Gas Electron Diffraction (GED) and Microwave Spectroscopy

Expertise & Experience: For molecules that can be readily vaporized, Gas Electron Diffraction (GED) is a powerful tool for determining the precise geometric arrangement of atoms.[9] In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules. The resulting diffraction pattern contains information about the internuclear distances within the molecule. By analyzing this pattern, we can derive key structural parameters like bond lengths, bond angles, and puckering angles.

Microwave spectroscopy complements GED by providing highly accurate rotational constants. A joint analysis of both GED and microwave data yields a highly refined molecular structure (r₀). This combined approach was used to determine the structural parameters for both conformers of fluorocyclobutane, revealing significant differences in their geometries.[6]

Trustworthiness: The strength of this combined approach lies in its self-validating nature. The structural model derived must be consistent with two independent sets of experimental data—the diffraction intensities from GED and the rotational constants from microwave spectroscopy.

NMR Spectroscopy: A Solution-Phase Perspective

Expertise & Experience: While GED provides a precise picture in the gas phase, Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse for conformational analysis in solution.[10] The key parameters derived from an NMR spectrum are chemical shifts and spin-spin coupling constants (J-couplings). For fluorocyclobutane, ¹H-¹⁹F and ¹H-¹H coupling constants are particularly informative. The magnitude of these couplings is dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation.

By measuring these couplings at various temperatures (dynamic NMR), one can determine the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the conformational equilibrium.[11] At low temperatures, the interconversion between conformers may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for both the axial and equatorial forms.

Trustworthiness: The protocol is validated by the consistency of the thermodynamic data obtained across different pairs of coupled nuclei and at various temperatures. Furthermore, the experimentally observed couplings can be compared against values predicted by computational models for the pure axial and equatorial forms, providing a bridge between experimental and theoretical data.[12]

Computational Chemistry: Modeling the Energetic Landscape

Expertise & Experience: Computational methods, particularly ab initio and Density Functional Theory (DFT) calculations, are indispensable for mapping the potential energy surface of a molecule.[5] These calculations allow us to predict the geometries of stable conformers and transition states, as well as their relative energies.

For fluorocyclobutane, ab initio calculations at the MP2(full)/6-31G(d) level and DFT calculations using the B3LYP method have been performed.[6] While these calculations correctly predict the equatorial conformer to be more stable, they tend to overestimate the energy difference compared to the experimental value. For instance, the average MP2 and B3LYP predicted energy differences were ~732 cm⁻¹ and ~602 cm⁻¹, respectively, compared to the experimental enthalpy of 496 cm⁻¹.[6] This highlights a crucial aspect of computational chemistry: the choice of method and basis set is critical and results must be benchmarked against experimental data whenever possible.[3]

Trustworthiness: The validity of a computational model is established by its ability to reproduce experimental data. A robust computational study will not only calculate relative energies but also predict other measurable properties, such as vibrational frequencies (for comparison with IR/Raman spectra) or rotational constants (for comparison with microwave data).[6] When the computed properties match the experimental ones, it lends high confidence to the predicted geometries and energy landscape.

Data Summary: A Head-to-Head Comparison

The table below summarizes the key structural and energetic parameters for the parent cyclobutane and the two conformers of fluorocyclobutane, derived from a combination of experimental and computational studies.

ParameterCyclobutaneFluorocyclobutane (Equatorial)Fluorocyclobutane (Axial)
Puckering Angle (θ) ~28-35°[4][5]37.4(5)°[6]20.7(5)°[6]
C-C Bond Length (avg.) 1.554(1) Å[4]Cα-Cβ: 1.543(3) Å, Cβ-Cγ: 1.554(3) Å[6]Cα-Cβ: 1.546(3) Å, Cβ-Cγ: 1.554(3) Å[6]
C-F Bond Length N/A1.383(3) Å[6]1.407(3) Å[6]
Relative Energy N/A0 kJ/mol (most stable)[6]+5.93 ± 0.48 kJ/mol[6]
Population at 298 K N/A~92%[6]~8%[6]

Key Insights from the Data:

  • The equatorial fluorocyclobutane conformer is significantly more puckered (θ = 37.4°) than both the parent cyclobutane and the axial conformer.

  • The axial conformer is much flatter (θ = 20.7°), likely to reduce the unfavorable 1,3-diaxial interactions.

  • The C-F bond is notably shorter in the equatorial position compared to the axial position, a common observation in halogenated cycloalkanes.

A Synergistic Experimental-Computational Workflow

To conduct a comprehensive analysis of a substituted cyclobutane, a multi-faceted approach is recommended. The following workflow and protocol outline a self-validating system combining experimental and computational techniques.

Workflow Diagram

G cluster_exp Experimental Analysis cluster_comp Computational Modeling cluster_analysis Comparative Analysis & Validation exp_start Synthesize & Purify Fluorocyclobutane Derivative nmr Variable Temperature NMR Spectroscopy exp_start->nmr Solution-phase analysis ged_mw GED / Microwave Spectroscopy (Gas Phase) exp_start->ged_mw Gas-phase analysis compare Compare Experimental & Calculated Data nmr->compare ΔG°, ΔH°, J-couplings ged_mw->compare r₀ Structure comp_start Potential Energy Surface Scan geom_opt Geometry Optimization & Frequency Calculation (DFT/Ab initio) comp_start->geom_opt prop_calc Predict Spectroscopic Properties (J-couplings, Rotational Constants) geom_opt->prop_calc prop_calc->compare Calculated Parameters refine Refine Structural Model compare->refine refine->geom_opt Iterate if needed final Validated Conformational Model (Energies & Geometries) refine->final

Caption: A synergistic workflow for conformational analysis.

Step-by-Step Protocol: VT-NMR Experiment
  • Sample Preparation: Prepare a ~10-20 mM solution of the fluorocyclobutane analog in a low-freezing point solvent (e.g., deuterated toluene, d₈-toluene, or deuterated dichloromethane, CD₂Cl₂).

  • High-Temperature Spectrum: Acquire a standard ¹H and ¹⁹F{¹H} NMR spectrum at a temperature where the conformational exchange is fast (e.g., 298 K). This provides the population-averaged chemical shifts and coupling constants.

  • Low-Temperature Spectra (Coalescence): Gradually lower the temperature of the NMR probe in steps of 10 K. Acquire spectra at each temperature, observing the broadening of signals as the exchange rate slows. The temperature at which two distinct signals merge into one broad peak is the coalescence temperature, which can be used to calculate the free energy of activation for ring flipping.

  • Low-Temperature Spectra (Slow-Exchange): Continue to lower the temperature until well-resolved, sharp signals are observed for both the axial and equatorial conformers. This is the slow-exchange regime.

  • Data Analysis:

    • Integration: At the lowest temperature, carefully integrate the signals for the axial and equatorial conformers in both the ¹H and ¹⁹F spectra. The ratio of the integrals directly gives the equilibrium constant (Keq) at that temperature.

    • Thermodynamics: Calculate the Gibbs free energy difference (ΔG°) using the equation ΔG° = -RTln(Keq).

    • Van't Hoff Plot: Repeat the integration at several temperatures in the slow-exchange regime. A plot of ln(Keq) versus 1/T (a Van't Hoff plot) will yield a straight line. The slope of this line is -ΔH°/R and the intercept is ΔS°/R, allowing for the separation of the enthalpic and entropic contributions to the equilibrium.

Conclusion

The conformational analysis of fluorocyclobutane reveals a fascinating interplay of steric and electronic factors. Experimental data unequivocally show that the equatorial conformer is more stable, more puckered, and possesses a shorter C-F bond compared to its axial counterpart.[6] This preference is driven by the avoidance of unfavorable 1,3-diaxial interactions. While modern computational methods correctly predict the qualitative trend, they can overestimate the energy difference, underscoring the vital role of experimental validation. The synergistic workflow presented here, combining gas-phase structural methods, solution-phase NMR, and high-level computations, provides a robust and self-validating framework for the detailed characterization of complex conformational landscapes in fluorinated ring systems.

References

  • Durig, J. R., et al. (2011). Conformational stability, r0 structural parameters, and vibrational assignments of mono-substituted cyclobutanes: fluorocyclobutane. Journal of Molecular Structure, 994(1-3), 52-64. [Link]

  • Egawa, T., et al. (1987). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. The Journal of Chemical Physics, 86(11), 6018-6026. [Link]

  • Carcenac, Y., et al. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19 F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. New Journal of Chemistry, 30(3), 433-440. [Link]

  • Gruzman, D., et al. (2006). Structure, Vibrational Spectrum, and Ring Puckering Barrier of Cyclobutane. The Journal of Physical Chemistry A, 110(38), 11103-11112. [Link]

  • Glendening, E. D., & Badger, J. K. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A, 109(4), 653-660. [Link]

  • ResearchGate. (n.d.). Conformational preference of A) fluorocyclobutane; B) substituted fluorocyclobutylamine. ResearchGate. [Link]

  • Ni, C., & Hu, J. (2017). Fluorinated Rings: Conformation and Application. Angewandte Chemie International Edition, 56(43), 13236-13247. [Link]

  • Almenningen, A., et al. (1963). The Molecular Structure of Cyclobutane. Acta Chemica Scandinavica, 17, 2455-2460. [Link]

  • Wikipedia. (n.d.). Gas electron diffraction. Wikipedia. [Link]

  • Eliel, E. L., et al. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Rzepa, H. S. (2010). A computational study of the origins of the barrier to ring puckering in cyclobutane. Journal of Chemical Education, 87(10), 1104-1107. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Dragojlovic, V. (2015). Conformational analysis of cycloalkanes. ChemTexts, 1(3), 14. [Link]

  • Anet, F. A. L., & Anet, R. (1975). Conformational Processes in Rings. In Dynamic Nuclear Magnetic Resonance Spectroscopy (pp. 543-619). Academic Press. [Link]

  • Oregon State University. (2020). Steric Effects on Axial/Equatorial Equilibria. CH 334 Organic Chemistry. [Link]

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